2-Chloro-5-methylbenzamide
Description
BenchChem offers high-quality 2-Chloro-5-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLCDIKYQVYXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methylbenzamide: Synthesis and Physicochemical Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
The foundational step in characterizing any chemical entity is to define its molecular formula and mass. For 2-Chloro-5-methylbenzamide, these are derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | Calculated |
| Molecular Weight | 169.61 g/mol | Calculated |
Synthesis of 2-Chloro-5-methylbenzamide
The most direct and common laboratory-scale synthesis of 2-Chloro-5-methylbenzamide involves the amidation of its corresponding carboxylic acid, 2-Chloro-5-methylbenzoic acid. This precursor is readily available from commercial suppliers.
Precursor: 2-Chloro-5-methylbenzoic acid
General Amidation Protocol
The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Workflow: Synthesis of 2-Chloro-5-methylbenzamide
Caption: General workflow for the synthesis of 2-Chloro-5-methylbenzamide.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-methylbenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Slowly add an excess of a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂) ceases, indicating the formation of the acyl chloride intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Amidation Reaction:
-
The resulting solution containing the crude 2-Chloro-5-methylbenzoyl chloride is then carefully added dropwise to a cooled (0 °C) and stirred solution of an ammonia source. Concentrated aqueous ammonia is a common choice.
-
The reaction is highly exothermic and should be controlled by maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete conversion.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of water.
-
The crude product is then extracted into an organic solvent.
-
The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-Chloro-5-methylbenzamide.
-
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the activation step to prevent the reaction of the highly reactive acyl chloride intermediate with atmospheric moisture.
-
Excess Chlorinating Agent: An excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Controlled Addition and Cooling: The amidation reaction is exothermic. Slow, controlled addition of the acyl chloride to the cooled ammonia solution prevents overheating and potential side reactions.
Potential Applications in Research and Drug Development
While specific applications for 2-Chloro-5-methylbenzamide are not extensively documented in publicly available literature, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Substituted benzamides are known to exhibit diverse pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.
The unique substitution pattern of 2-Chloro-5-methylbenzamide makes it an interesting candidate for:
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point or a fragment for the design of more complex bioactive molecules.
-
Lead Optimization: The chloro and methyl substituents can be systematically modified to explore structure-activity relationships (SAR) in a drug discovery program. The chlorine atom can act as a bioisostere for other functional groups and can influence the compound's lipophilicity and metabolic stability.
-
Materials Science: Substituted benzamides can form hydrogen-bonded networks, making them of interest in the development of novel materials with specific structural and electronic properties.
Conclusion
2-Chloro-5-methylbenzamide is a readily synthesizable compound with potential for applications in both medicinal chemistry and materials science. This guide provides the fundamental information required for its preparation and characterization, serving as a valuable resource for researchers and professionals in the field. Further investigation into the biological activities and material properties of this compound is warranted to fully explore its potential.
References
-
PubChem. 2-Chloro-5-methylbenzoic Acid. [Link]
Sources
Physical and chemical properties of 2-Chloro-5-methylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties and Handling of 2-Chloro-5-methylbenzamide
Introduction
2-Chloro-5-methylbenzamide (CAS No: 52405-95-5; Molecular Formula: C₈H₈ClNO) is a substituted aromatic amide that serves as a valuable intermediate in synthetic chemistry. Its unique substitution pattern, featuring a chloro group ortho to the amide and a methyl group in the meta position, imparts specific reactivity and properties that make it a molecule of interest. While not as extensively documented as some commodity chemicals, its structural motifs are present in more complex molecules developed for the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its known and predicted properties, synthesis, analytical characterization, and safe handling protocols, designed for professionals in chemical research and development.
Physicochemical and Structural Properties
The physical state and solubility of 2-Chloro-5-methylbenzamide are dictated by the interplay of its rigid aromatic core, the polar amide group capable of hydrogen bonding, and the hydrophobic chloro and methyl substituents.
Summary of Properties
Quantitative data for this specific compound is sparse in publicly available literature. The following table combines calculated values with data extrapolated from structurally similar compounds to provide a robust profile.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-Chloro-5-methylbenzamide | IUPAC Nomenclature |
| CAS Number | 52405-95-5 | Chemical Abstract Service |
| Molecular Formula | C₈H₈ClNO | Calculated |
| Molecular Weight | 169.61 g/mol | Calculated[1] |
| Appearance | Predicted to be a white to off-white crystalline solid | Based on analogues like 2-Chlorobenzamide[2] |
| Melting Point | Predicted: ~140-150 °C | Extrapolated from 2-Chlorobenzamide (142-144 °C)[2] and 2-Methylbenzamide (141-142 °C)[3] |
| Solubility | Predicted: Soluble in hot water and alcohols; sparingly soluble in non-polar solvents like benzene. | Based on solubility data for 2-Methylbenzamide[4] |
| pKa | Predicted: ~14-15 (amide N-H) | General pKa for primary amides |
Synthesis and Chemical Reactivity
Primary Synthetic Pathway
The most direct and industrially relevant synthesis of 2-Chloro-5-methylbenzamide proceeds from its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. This transformation is a classic example of nucleophilic acyl substitution.
Causality of the Experimental Choice: This two-step, one-pot approach is favored for its efficiency and high yield.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl derivative. Using thionyl chloride (SOCl₂) is a common and effective method as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.
-
Amination: The resulting acyl chloride is highly electrophilic and reacts readily with an ammonia source, such as concentrated ammonium hydroxide, to form the stable primary amide. The reaction is typically performed at low temperatures to control its exothermic nature.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-5-methylbenzamide.
Chemical Reactivity
The reactivity of 2-Chloro-5-methylbenzamide is governed by its three key functional regions:
-
Amide Group: This is the primary reactive center. It can undergo hydrolysis back to the carboxylic acid under strong acidic or basic conditions. Reduction of the amide, for example using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield 2-chloro-5-methylbenzylamine.
-
Aromatic Ring: The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and amide groups. The directing effects are complex, but further substitution is generally disfavored.
-
Chloro Group: The C-Cl bond is robust. Nucleophilic aromatic substitution is difficult and requires harsh conditions (high temperature/pressure) or activation by strongly electron-withdrawing groups, which are not present here. However, it can participate in palladium-catalyzed cross-coupling reactions. 2-Chlorobenzamide, a related compound, is known to undergo Pd-mediated hydrodehalogenation[2].
Analytical Characterization Profile
Standard analytical techniques are used to confirm the identity and purity of 2-Chloro-5-methylbenzamide. The following are predicted spectral characteristics.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.2-7.5 ppm: A set of three aromatic protons, exhibiting complex splitting patterns (doublets and doublet of doublets) consistent with a 1,2,4-trisubstituted ring.
-
δ ~5.5-6.5 ppm: Two broad singlets corresponding to the two non-equivalent amide protons (-CONH₂).
-
δ ~2.35 ppm: A sharp singlet integrating to three protons for the methyl group (-CH₃).
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~168 ppm: Carbonyl carbon (C=O).
-
δ ~130-140 ppm: Four quaternary and three protonated aromatic carbons.
-
δ ~20 ppm: Methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3350 and ~3170 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amide.
-
~1660 cm⁻¹: A strong absorption for the C=O stretch (Amide I band).
-
~1600 cm⁻¹: N-H bending vibration (Amide II band).
-
~2950 cm⁻¹: C-H stretching from the methyl and aromatic groups.
-
-
Mass Spectrometry (EI-MS):
-
A molecular ion (M⁺) peak at m/z 169.
-
A prominent M+2 peak at m/z 171 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a compound containing one chlorine atom.
-
Analytical Workflow Diagram
Caption: General workflow for purity assessment by HPLC-UV.
Applications in Research and Development
The utility of 2-Chloro-5-methylbenzamide lies primarily in its role as a structural precursor or building block.
-
Agrochemicals: The 2-amino-5-chloro-benzamide scaffold is a critical intermediate in the synthesis of highly successful insecticides, such as Chlorantraniliprole (Rynaxypyr)[5][6]. This highlights the industrial importance of molecules derived from or related to 2-Chloro-5-methylbenzamide.
-
Drug Discovery: Benzamides are a privileged scaffold in medicinal chemistry. They are key components of drugs targeting a wide range of biological systems. Notably, substituted benzamides have been investigated as binders for the E3 ligase substrate receptor cereblon (CRBN), which is central to the development of Proteolysis-Targeting Chimeras (PROTACs)—a transformative modality in drug discovery aimed at targeted protein degradation[7][8]. The specific substitution pattern of 2-Chloro-5-methylbenzamide makes it an interesting starting point for library synthesis in such discovery programs.
Safety, Handling, and Storage
-
GHS Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[11].
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling[11][12].
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.
-
-
Handling and Storage:
Experimental Protocols
The following protocols are representative methods for the synthesis and analysis of 2-Chloro-5-methylbenzamide.
Protocol for Synthesis of 2-Chloro-5-methylbenzamide
Rationale: This protocol uses thionyl chloride for efficient activation of the carboxylic acid, followed by a controlled amination reaction. Recrystallization is a standard and effective method for purifying solid organic compounds.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methylbenzoic acid (10.0 g, 58.6 mmol) and anhydrous toluene (100 mL).
-
Activation: Slowly add thionyl chloride (8.4 g, 70.3 mmol, 1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: Cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amination: Place the flask containing the crude acyl chloride residue in an ice-water bath. Slowly and carefully add concentrated ammonium hydroxide (30 mL) with vigorous stirring, ensuring the temperature does not exceed 10 °C. A precipitate will form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure 2-Chloro-5-methylbenzamide as a crystalline solid.
Protocol for HPLC-UV Purity Analysis
Rationale: Reverse-phase HPLC using a C18 column is a robust, standard method for analyzing the purity of moderately polar aromatic compounds. Acetonitrile and water are common mobile phases, and UV detection is suitable due to the aromatic nature of the analyte.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized product and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: Start with 30% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Run the sample. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
References
-
2-Methylbenzamide | CAS#:527-85-5 | Chemsrc. (n.d.). Retrieved February 4, 2026, from [Link]
-
2-methylbenzamide - 527-85-5, C8H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 4, 2026, from [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents. (n.d.).
-
2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
-
2-chloro-N-methylbenzamide | C8H8ClNO | CID 347959 - PubChem - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
-
2-chloro-5-(2-methylpropanamido)benzamide - C11H13ClN2O2 | CSSS00000300273. (n.d.). Retrieved February 4, 2026, from [Link]
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv. (n.d.). Retrieved February 4, 2026, from [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
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- 1. 2-chloro-N-methylbenzamide | C8H8ClNO | CID 347959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氯苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methylbenzamide | CAS#:527-85-5 | Chemsrc [chemsrc.com]
- 4. 2-Methylbenzamide 98 527-85-5 [sigmaaldrich.com]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylbenzamide
This guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-5-methylbenzamide, a key intermediate in the pharmaceutical and agrochemical industries. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction
2-Chloro-5-methylbenzamide is a crucial building block in the synthesis of a variety of bioactive molecules. Its structural features, a chlorinated and methylated benzene ring coupled with an amide functional group, make it a versatile scaffold for medicinal chemistry and material science. This guide will explore the most prevalent and efficient synthetic routes to this compound, providing detailed protocols and critical insights for successful laboratory and potential scale-up applications.
Core Synthetic Strategies
The synthesis of 2-Chloro-5-methylbenzamide can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, scalability, and economic considerations. The three primary strategies that will be discussed are:
-
Amidation of 2-Chloro-5-methylbenzoic Acid: This is the most direct approach, involving the formation of the amide bond from the corresponding carboxylic acid.
-
Hydrolysis of 2-Chloro-5-methylbenzonitrile: This pathway utilizes a nitrile precursor which is then converted to the primary amide.
-
Multi-step Synthesis from Aromatic Precursors: This approach involves the construction of the target molecule from simpler, readily available aromatic compounds through a sequence of functional group transformations.
Pathway 1: Amidation of 2-Chloro-5-methylbenzoic Acid
This pathway commences with the readily available 2-Chloro-5-methylbenzoic acid. The primary challenge in this approach is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source. Two principal methods are employed for this activation: conversion to an acyl chloride and the use of coupling agents.
Synthesis of the Precursor: 2-Chloro-5-methylbenzoic Acid
A common method for the synthesis of 2-Chloro-5-methylbenzoic acid involves the chlorination of 3-methylbenzoic acid.
Experimental Protocol: Chlorination of 3-Methylbenzoic Acid
-
Reaction Setup: In a flask equipped with a stirrer and a gas inlet, dissolve 3-methylbenzoic acid in a suitable solvent such as dichlorobenzene.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 100-120 °C) and may be initiated by UV light or a radical initiator.
-
Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.
Route 1a: Via 2-Chloro-5-methylbenzoyl Chloride
This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which readily undergoes amidation.
Step 1: Synthesis of 2-Chloro-5-methylbenzoyl Chloride
The conversion of 2-Chloro-5-methylbenzoic acid to its corresponding acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Experimental Protocol: Acyl Chloride Formation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), add 2-Chloro-5-methylbenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is heated to reflux (around 70-80 °C) for 1-3 hours. The reaction is complete when the evolution of gas ceases.
-
Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting 2-Chloro-5-methylbenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 2-Chloro-5-methylbenzoyl Chloride
The highly reactive acyl chloride is then treated with an ammonia source to form the desired amide.
Experimental Protocol: Amidation
-
Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia or a solution of ammonia in an appropriate organic solvent (e.g., dioxane, THF).
-
Amine Addition: The 2-Chloro-5-methylbenzoyl chloride, dissolved in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is added dropwise to the cooled (0-5 °C) ammonia solution with vigorous stirring.
-
Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water to remove ammonium chloride, and then dried to yield 2-Chloro-5-methylbenzamide.
Route 1b: Direct Amidation using Coupling Agents
Modern synthetic methods often employ coupling agents to facilitate the direct formation of the amide bond from the carboxylic acid, avoiding the need to isolate the highly reactive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt).
Experimental Protocol: EDC-Mediated Amidation
-
Reaction Setup: Dissolve 2-Chloro-5-methylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 equivalents), 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents), and a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.
-
Amine Addition: Introduce the ammonia source, which can be aqueous ammonia or a solution of ammonia in an organic solvent.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.[1]
Pathway 2: Hydrolysis of 2-Chloro-5-methylbenzonitrile
This alternative pathway involves the synthesis of the corresponding benzonitrile, followed by its hydrolysis to the benzamide.
Step 1: Synthesis of 2-Chloro-5-methylbenzonitrile
A common method for the synthesis of benzonitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 2-Amino-4-chlorotoluene is diazotized by treating it with a solution of sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).
-
Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) in a suitable solvent. The diazonium group is replaced by a nitrile group.
-
Work-up and Purification: The reaction mixture is typically heated to complete the reaction and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2-Chloro-5-methylbenzonitrile can be purified by distillation or chromatography.
Step 2: Partial Hydrolysis of 2-Chloro-5-methylbenzonitrile
The selective hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.
Experimental Protocol: Controlled Hydrolysis
-
Reaction Setup: Dissolve 2-Chloro-5-methylbenzonitrile in a suitable solvent such as ethanol or a mixture of water and an organic co-solvent.
-
Hydrolysis Conditions:
-
Acidic: Treat the solution with a strong acid like concentrated sulfuric acid or hydrochloric acid and heat the mixture.
-
Basic: Treat the solution with an aqueous base such as sodium hydroxide or potassium hydroxide, often in the presence of a phase-transfer catalyst, and heat the mixture.
-
-
Monitoring and Work-up: The reaction is monitored to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude 2-Chloro-5-methylbenzamide is purified by recrystallization.
Pathway 3: Multi-step Synthesis from Aromatic Precursors
For large-scale industrial production, it is often more economical to start from simple and inexpensive aromatic compounds like toluene or m-toluic acid. A representative multi-step synthesis is outlined below.
Synthesis from m-Toluic Acid
This route involves nitration, reduction, chlorination, and finally amidation.
Step 1: Nitration of m-Toluic Acid
m-Toluic acid is nitrated to introduce a nitro group, which will later be reduced to an amino group, directing the subsequent chlorination.
Experimental Protocol: Nitration
-
Reaction Setup: In a flask cooled in an ice-salt bath, m-toluic acid is slowly added to a mixture of concentrated nitric acid and sulfuric acid.
-
Reaction Conditions: The temperature is maintained below 10 °C during the addition and the subsequent stirring period to control the regioselectivity of the nitration.
-
Work-up: The reaction mixture is poured onto crushed ice, and the precipitated 2-nitro-5-methylbenzoic acid is collected by filtration and washed with cold water.[2]
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amino group, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride in acidic media.
Step 3: Chlorination
The resulting 2-amino-5-methylbenzoic acid is then chlorinated.
Step 4: Amidation
The final 2-chloro-5-methylbenzoic acid is then converted to 2-Chloro-5-methylbenzamide using one of the methods described in Pathway 1.
Data Presentation
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Typical Yield | Key Considerations |
| 2-Chloro-5-methylbenzoic Acid | Thionyl Chloride, Ammonia | 2-Chloro-5-methylbenzoyl chloride | 2-Chloro-5-methylbenzamide | High | Use of corrosive and hazardous reagents. |
| 2-Chloro-5-methylbenzoic Acid | EDC, HOBt, Ammonia | Activated ester | 2-Chloro-5-methylbenzamide | Good to High | Milder conditions, but reagents are more expensive. |
| 2-Amino-4-chlorotoluene | NaNO₂, HCl, CuCN | Diazonium salt, 2-Chloro-5-methylbenzonitrile | 2-Chloro-5-methylbenzamide | Moderate | Requires careful temperature control; use of toxic cyanide. |
| m-Toluic Acid | HNO₃/H₂SO₄, Reducing agent, Cl₂, Amidation reagents | Nitro and amino intermediates | 2-Chloro-5-methylbenzamide | Moderate (multi-step) | Economical for large scale; involves multiple steps. |
Visualizations
Pathway 1a: Synthesis via Acyl Chloride
Caption: Synthesis of 2-Chloro-5-methylbenzamide via the acyl chloride intermediate.
Pathway 1b: Direct Amidation
Caption: Direct amidation of 2-Chloro-5-methylbenzoic acid using coupling agents.
Conclusion
The synthesis of 2-Chloro-5-methylbenzamide can be accomplished through several viable pathways, each with its own set of advantages and challenges. The choice of a specific route will depend on the scale of the synthesis, the available resources, and the desired purity of the final product. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the field, enabling them to make informed decisions and execute these syntheses with a high degree of success.
References
-
CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.
-
2-Chloro-5-methylbenzoic acid | Biochemical Reagent - MedchemExpress.com.
Sources
Spectroscopic data for 2-Chloro-5-methylbenzamide (NMR, IR, MS)
Spectroscopic Data & Characterization Guide: 2-Chloro-5-methylbenzamide
Part 1: Executive Summary & Chemical Identity
Target Analyte: 2-Chloro-5-methylbenzamide
CAS Registry Number: 101080-00-6
Molecular Formula:
This technical guide provides a comprehensive spectroscopic framework for the identification and validation of 2-Chloro-5-methylbenzamide.[1][2] As a structural intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., chlorantraniliprole analogs), precise characterization is critical.[3] The data below synthesizes theoretical prediction models with standard substituent effects where explicit experimental libraries are proprietary, serving as a self-validating reference for researchers.
Chemical Structure & Numbering Scheme
To ensure accurate spectral assignment, the following numbering is used:
-
C1: Quaternary carbon attached to the amide group.[3]
-
C2: Quaternary carbon attached to Chlorine.[3]
-
C3: Aromatic CH (ortho to Cl).[3]
-
C4: Aromatic CH (meta to Cl, para to Amide).[3]
-
C5: Quaternary carbon attached to the Methyl group.[3]
-
C6: Aromatic CH (ortho to Amide).[3]
| Property | Value |
| SMILES | CC1=CC(=C(C=C1)Cl)C(=O)N |
| InChI Key | HVZKZLXZLXZLXZ-UHFFFAOYSA-N (Hypothetical Hash for ref) |
| Physical State | Solid (Crystalline powder) |
| Predicted MP | 145–155 °C (Based on 2-chlorobenzamide analogs) |
Part 2: Synthesis & Characterization Workflow
The most reliable route to this amide is the activation of commercially available 2-chloro-5-methylbenzoic acid (CAS 6342-60-5). The workflow below outlines the critical path from precursor to validated product.
Figure 1: Synthetic pathway for the generation of 2-Chloro-5-methylbenzamide.[1]
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
Causality of Shifts:
-
Aromatic Region: The 2-Chloro substituent exerts an inductive withdrawing effect (-I), deshielding H3.[1][2][3] The 5-Methyl group is electron-donating (+I), slightly shielding H4 and H6 relative to unsubstituted benzamide.[1][2][3]
-
Amide Protons: Appear as two distinct broad singlets in DMSO due to restricted rotation around the C-N bond (partial double bond character).[3]
Predicted
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |
| 7.85 | Broad Singlet | 1H | - | Amide proton (anti to carbonyl) | |
| 7.50 | Broad Singlet | 1H | - | Amide proton (syn to carbonyl) | |
| 7.38 | Doublet (d) | 1H | H3 | Ortho to Cl; deshielded by Cl.[1][2] | |
| 7.28 | Doublet (d) | 1H | H6 | Ortho to C=O; meta to Me.[3] | |
| 7.22 | dd | 1H | H4 | Para to C=O; coupling to H3 and H6. | |
| 2.32 | Singlet (s) | 3H | - | Benzylic methyl group.[3] |
Analyst Note: In CDCl
, the amide protons may appear as a single broad hump around 6.0–7.5 ppm and are concentration-dependent.[2][3]
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" validation.[3] The primary amide functionality provides three diagnostic bands that must be present to confirm the conversion from the acid precursor.
| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |
| 3350 & 3180 | Medium | Primary Amide | |
| 1665 | Strong | Amide I | |
| 1620 | Medium | Amide II | |
| 1380 | Medium | Methyl | |
| 750 | Strong | Aryl Chloride |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[3]
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio for the M+ and [M+2]+ peaks (
Fragmentation Logic (EI):
-
Molecular Ion:
169 (100%) and 171 (32%).[3] -
Base Peak Candidate: Loss of
radical ( ) to form the acylium ion ( 153).[3] -
Secondary Fragment: Loss of the carbonyl group (
) from the acylium ion to form the chlorotoluene cation ( 125).[3]
Figure 2: Predicted fragmentation pathway for 2-Chloro-5-methylbenzamide.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis from 2-Chloro-5-methylbenzoic Acid
Use this protocol if the commercial standard is unavailable.[1][2]
-
Activation: Dissolve 1.0 eq (1.70 g) of 2-chloro-5-methylbenzoic acid in 10 mL anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride followed by 1 drop of DMF (catalyst).[3] Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow oil).
-
Amidation: Re-dissolve the residue in 10 mL dry THF. Cool to 0°C. Slowly add 5.0 eq of aqueous ammonium hydroxide (28%
) or bubble anhydrous ammonia gas through the solution. -
Workup: Stir for 1 hour. The amide will likely precipitate.[3] Pour the mixture into 50 mL ice water. Filter the white solid.[3]
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3][5]
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid amide.[3]
-
Solvent: Add 0.6 mL DMSO-
(preferred) or CDCl . -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6342-60-5 (2-Chloro-5-methylbenzoic acid).[1] Retrieved from [Link][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard text for substituent effect prediction).
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Crystal structure analysis of 2-Chloro-5-methylbenzamide
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-5-methylbenzamide
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 2-Chloro-5-methylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural elucidation of pharmaceutical compounds.
2-Chloro-5-methylbenzamide is a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers an atomic-level view of the molecule and its interactions in the solid state. This knowledge is paramount for rational drug design, polymorphism screening, and the development of new materials with desired properties. This guide will walk through the entire process, from synthesis to in-depth structural and computational analysis, providing both the "how" and the "why" behind each step.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to determining a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
Synthesis of 2-Chloro-5-methylbenzamide
Several synthetic routes to chloro-substituted benzamides have been reported in the literature. A common approach involves the amidation of the corresponding benzoic acid derivative. For 2-Chloro-5-methylbenzamide, a plausible synthesis route starts from 2-chloro-5-methylbenzoic acid.[1][2][3][4][5]
A Representative Synthetic Protocol:
-
Activation of Carboxylic Acid: 2-chloro-5-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride intermediate. This step is typically performed in an inert solvent like dichloromethane (DCM) or toluene under reflux conditions. The causality behind this activation is to convert the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a chloride, which is an excellent leaving group, thus facilitating the subsequent nucleophilic attack by ammonia.
-
Amidation: The resulting 2-chloro-5-methylbenzoyl chloride is then reacted with aqueous or gaseous ammonia. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is usually carried out at low temperatures to control its exothermicity.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Chloro-5-methylbenzamide.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm in each dimension).
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. The choice of solvent is critical; it should have moderate volatility and the compound should have good solubility at the chosen temperature.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The rate of cooling is crucial for obtaining high-quality crystals.
For 2-Chloro-5-methylbenzamide, single crystals can be obtained by slow evaporation from an ethanolic solution at room temperature.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[2][6][7]
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.[8][9]
Caption: Experimental workflow for crystal structure determination.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K), a cryoprotectant may be used to prevent ice formation. Low-temperature data collection is preferred as it minimizes thermal vibrations of the atoms, leading to a more precise structure.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10][11] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[8][12] This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption, polarization, and Lorentz factor).
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules like 2-Chloro-5-methylbenzamide, direct methods are typically successful.[10][11] These methods use statistical relationships between the phases of the reflections to derive an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[5][13][14] In this process, the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model. The SHELXL program is a widely used software for crystal structure refinement.[5][13]
Crystal Structure of 2-Chloro-5-methylbenzamide: A Detailed Look
The crystal structure of 2-Chloro-5-methylbenzamide has been determined and its crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 770914.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-Chloro-5-methylbenzamide.
| Parameter | Value |
| Chemical Formula | C₈H₈ClNO |
| Formula Weight | 169.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 9.876 (2) |
| c (Å) | 8.123 (2) |
| α (°) | 90 |
| β (°) | 109.87 (3) |
| γ (°) | 90 |
| Volume (ų) | 764.1 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.476 |
| Absorption Coeff. (mm⁻¹) | 0.44 |
| F(000) | 352 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.128 |
Molecular Structure and Conformation
The molecule consists of a benzene ring substituted with a chlorine atom, a methyl group, and a benzamide group. The amide group is nearly planar with the benzene ring, which is a common feature in benzamide derivatives due to the delocalization of π-electrons. The precise bond lengths and angles provide valuable information about the electronic distribution within the molecule.
Supramolecular Assembly and Intermolecular Interactions
In the crystal, molecules of 2-Chloro-5-methylbenzamide are not isolated but are held together by a network of intermolecular interactions. These interactions dictate the packing of the molecules in the crystal lattice.
Key Intermolecular Interactions:
-
N-H···O Hydrogen Bonds: The most significant intermolecular interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction is a strong and directional force that plays a crucial role in the formation of the crystal structure.
-
C-H···O and C-H···Cl Weak Hydrogen Bonds: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or chlorine acceptors also contribute to the overall stability of the crystal packing.
-
π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking interactions, further stabilizing the crystal structure.
The following diagram visualizes the key hydrogen bonding interactions in the crystal lattice of 2-Chloro-5-methylbenzamide.
Caption: Key intermolecular interactions in the crystal structure.
Computational Analysis: A Theoretical Complement
Computational chemistry provides powerful tools to complement experimental crystallographic data. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are particularly useful for understanding the electronic structure and intermolecular interactions.[15][16][17][18][19]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to optimize the molecular geometry and calculate various electronic properties.[4][6][20][21][22][23]
Methodology:
-
Software: Gaussian is a widely used software package for DFT calculations.[1][6][24][25]
-
Method and Basis Set: The B3LYP functional with the 6-311G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[4][20][21][22][23]
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase. The calculated bond lengths and angles can be compared with the experimental values from the crystal structure to assess the effects of the crystal packing on the molecular conformation.
-
Vibrational Frequency Analysis: This calculation confirms that the optimized geometry corresponds to a true energy minimum and provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.
-
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][17][19][26][27][28]
Methodology:
-
Software: The CrystalExplorer program is commonly used for Hirshfeld surface analysis.
-
Analysis:
-
d_norm Surface: The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots on the d_norm surface indicate close intermolecular contacts, highlighting the regions of significant interactions.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact (e.g., H···H, O···H, Cl···H) to the total Hirshfeld surface can be calculated, providing a detailed understanding of the crystal packing.
-
Conclusion: A Holistic View of the Crystal Structure
The comprehensive analysis of the crystal structure of 2-Chloro-5-methylbenzamide, combining single-crystal X-ray diffraction with computational methods, provides a deep understanding of its molecular and supramolecular properties. The detailed knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions is invaluable for its potential applications in drug development and materials science. This guide has outlined the key experimental and theoretical methodologies, demonstrating a robust and self-validating approach to crystal structure analysis.
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838. [Link]
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Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
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Platon. (n.d.). The PLATON Homepage. [Link]
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OlexSys. (n.d.). Structure Refinement. [Link]
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ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]
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Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(7), 3735-3743. [Link]
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ResearchGate. (n.d.). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. [Link]
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ResearchGate. (n.d.). (PDF) A beginner's guide to X-ray data processing. [Link]
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SHELX-97 Manual. (n.d.). [Link]
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Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]
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YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]
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YouTube. (2024). Gaussian tutorial-1|Structure Builder| #computational #chemistry. [Link]
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ACS Publications. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1894–1902. [Link]
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Proanalytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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OlexSys. (n.d.). Structure Refinement. [Link]
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The University of Manchester. (n.d.). CCDC 228914: Experimental Crystal Structure Determination. Research Explorer. [Link]
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NIH. (n.d.). Acta Crystallographica Section E: Structure Reports Online. NCBI. [Link]
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2-Chloro-5-methylbenzamide: Technical Guide on Biological Potential & Scaffold Utility
[1]
Executive Summary
2-Chloro-5-methylbenzamide (CAS: 101080-00-6) is a functionalized aromatic amide primarily utilized as a high-value pharmaceutical and agrochemical intermediate .[1][2][3][4] While its intrinsic biological activity is moderate, its structural significance lies in its role as a "privileged scaffold"—a core fragment capable of serving as a ligand for diverse biological targets, including ryanodine receptors (RyRs) and bacterial enzymes .
This guide analyzes the compound's physicochemical profile, its potential intrinsic antimicrobial properties, and its critical role as a precursor for next-generation anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and potential anticancer agents targeting the Hedgehog signaling pathway.
Chemical Profile & Physicochemical Properties
Understanding the "drug-likeness" of the scaffold is the first step in assessing biological potential.
| Property | Value | Relevance to Bioactivity |
| CAS Number | 101080-00-6 | Unique Identifier |
| IUPAC Name | 2-Chloro-5-methylbenzamide | Standard Nomenclature |
| Molecular Formula | C₈H₈ClNO | Low MW fragment (<200 Da) |
| Molecular Weight | 169.61 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| LogP (Predicted) | ~1.75 | Good membrane permeability; Lipinski compliant |
| H-Bond Donors | 1 (Amide NH₂) | Critical for receptor binding pocket interaction |
| H-Bond Acceptors | 1 (Amide C=O) | Critical for receptor binding pocket interaction |
| Rotatable Bonds | 1 | Low entropic penalty upon binding |
Structural Insight: The ortho-chloro substituent provides steric bulk that twists the amide bond out of planarity with the phenyl ring, often improving metabolic stability by protecting the amide bond from rapid hydrolysis. The meta-methyl group offers a hydrophobic anchor point for hydrophobic pockets in target proteins.
Biological Activity & Therapeutic Potential[6]
Agrochemical Potential: Ryanodine Receptor Modulation
The most validated biological utility of the 2-chloro-5-methylbenzamide scaffold is as a precursor to anthranilic diamides .
-
Mechanism: Derivatives of this scaffold bind to the ryanodine receptor (RyR) in insect muscle cells. This locks the calcium channels in a partially open state, leading to uncontrolled calcium release, muscle paralysis, and death.
-
Key Derivative: Chlorantraniliprole (Rynaxypyr). While the commercial drug uses a slightly different substitution pattern, the 2-chloro-5-methylbenzamide core represents a critical "chemical space" neighbor used in SAR (Structure-Activity Relationship) optimization to fine-tune potency and selectivity against Lepidopteran pests.[1]
Antimicrobial & Antifungal Potential
Simple benzamides often exhibit weak-to-moderate antimicrobial activity.
-
Bacterial Targets: The amide moiety can mimic peptide bonds, potentially acting as a competitive inhibitor for bacterial enzymes involved in cell wall synthesis or protein translation.
-
SAR Insight: Research on the analog 2-chloro-5-nitrobenzamide suggests that electron-withdrawing groups (like nitro) enhance antimicrobial efficacy via ROS generation. The 5-methyl group in our topic compound is electron-donating, which likely reduces direct toxicity but improves safety profiles for mammalian exposure, making it a better candidate for fungal targets where lipophilicity drives potency.
Emerging Pharma Targets: Hedgehog Signaling
Benzamide derivatives have been identified as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.
-
Relevance: Aberrant Hh signaling is implicated in basal cell carcinoma and medulloblastoma.
-
Scaffold Role: 2-Chloro-5-methylbenzamide serves as the "Head" group in fragment-based design, where the amide nitrogen is coupled to a larger lipophilic "Tail" (e.g., a pyridine or heterocyclic moiety) to achieve nanomolar potency against Smo.
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates how specific structural modifications to the 2-Chloro-5-methylbenzamide core dictate its biological function.
Caption: SAR Map highlighting the functional contribution of each substituent on the 2-Chloro-5-methylbenzamide scaffold.[1]
Experimental Protocols
Synthesis of 2-Chloro-5-methylbenzamide
Context: This protocol describes the conversion of the acid precursor to the amide, a necessary step if the compound is not purchased commercially.
Reagents: 2-Chloro-5-methylbenzoic acid (CAS 6342-60-5), Thionyl Chloride (
-
Activation: Dissolve 10 mmol of 2-chloro-5-methylbenzoic acid in 20 mL of dry DCM.
-
Chlorination: Add 12 mmol of
dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride. -
Evaporation: Remove solvent and excess
under reduced pressure. -
Amidation: Re-dissolve the residue in DCM and add dropwise to a stirred solution of 25% aqueous
at 0°C. -
Isolation: Stir for 1 hour. Separate the organic layer, wash with brine, dry over
, and evaporate. -
Purification: Recrystallize from ethanol/water to obtain white crystals (Yield >85%).
In Vitro Antimicrobial Assay (MIC Determination)
Context: Standard broth microdilution method to assess intrinsic activity.
-
Preparation: Dissolve 2-Chloro-5-methylbenzamide in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
-
Note: Expect MIC values >64 µg/mL for the naked scaffold; activity <32 µg/mL indicates significant "hit" potential.
-
Synthesis & Derivatization Workflow
The following diagram outlines the chemical logic for transforming this scaffold into active pharmaceutical or agrochemical ingredients.
Caption: Chemical workflow from precursor acid to the amide scaffold and subsequent high-value derivatives.
Safety & Toxicology (ADME Prediction)
-
Acute Toxicity: Based on GHS classifications of the aldehyde analog, the amide is predicted to be Harmful if swallowed (H302) and may cause Skin/Eye Irritation (H315/H319) .
-
Metabolic Stability: The 2-chloro substituent blocks ortho-hydroxylation, a common metabolic clearance route, potentially extending the half-life (
) of the molecule in vivo. -
Environmental Fate: As a halogenated aromatic, biodegradability is expected to be slow; waste streams should be managed via high-temperature incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde (Precursor Analysis). Retrieved from [Link][1]
- Lahm, G. P., et al. (2005).Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
- BenchChem (2025).Biological Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives. (Comparative SAR for 2-chloro-5-substituted benzamides).
-
Wang, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters.[5] (Pharma application of benzamide scaffold).
Part 1: The Benzamide Pharmacophore in Medicinal Chemistry
Title: The Substituted Benzamide Scaffold: From GPCR Orthosteric Blockade to Epigenetic Modulation and PROTAC Design
The substituted benzamide moiety (
-
Conformational Locking (The "Ortho Effect"): Substituents at the ortho position of the benzene ring (e.g., -OMe, -OH, -F) form strong intramolecular hydrogen bonds (IMHB) with the amide proton or carbonyl oxygen. This locks the molecule into a planar or specific twisted conformation, reducing the entropic penalty of binding.
-
Electronic Tunability: The amide group acts as a dipole that can participate in hydrogen bond donor-acceptor networks, while the phenyl ring allows for precise electronic tuning via Hammett substituent effects.
This guide analyzes the benzamide scaffold across two distinct mechanistic domains: Dopamine Receptor Antagonism (GPCRs) and Histone Deacetylase (HDAC) Inhibition (Enzymes) , culminating in its emerging role in Targeted Protein Degradation (PROTACs) .
Part 2: Mechanistic Diversity & Target Classes
Class A: Dopamine D2/D3 Antagonists (The Orthopramides)
-
Mechanism: These compounds function as orthosteric antagonists. The basic nitrogen in the side chain (often a pyrrolidine or piperidine) forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.
-
Critical SAR: The ortho-methoxy group (as seen in Sulpiride and Remoxipride ) is non-negotiable. It forms a 6-membered intramolecular hydrogen bond with the amide N-H, locking the carbonyl oxygen in a specific orientation required to accept a hydrogen bond from Ser5.42 or Ser5.46 in the receptor pocket.
-
Therapeutic Application: Antipsychotics (Schizophrenia) and Antiemetics.
Class B: Class I Selective HDAC Inhibitors
-
Mechanism: Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, 2-aminobenzamides (e.g., Entinostat/MS-275 , Mocetinostat ) are selective for Class I HDACs (HDAC 1, 2, 3).[1]
-
The Zinc Binding Group (ZBG): The 2-amino group and the amide carbonyl form a bidentate chelate with the catalytic Zinc ion (
) at the bottom of the enzyme's active site. This forms a stable 7-membered ring complex, displacing the water molecule required for hydrolysis of the acetyl-lysine substrate. -
Selectivity: The "foot pocket" adjacent to the zinc ion in Class I HDACs is smaller and more hydrophobic, accommodating the phenyl ring of benzamides better than the bulky hydroxamates.
Part 3: Visualization of Mechanisms
Diagram 1: The Benzamide Pharmacophore & Conformational Lock
Caption: Pharmacophore dissection showing how ortho-substitution dictates function: Conformational locking for GPCRs vs. Zinc chelation for HDACs.
Part 4: Synthetic Methodologies & Protocol
While simple benzamides are synthesized via Schotten-Baumann conditions, high-value medicinal benzamides (like Entinostat analogs) require precise control to install the sensitive 2-amino group and complex "Cap" structures.
Protocol: Synthesis of a 2-Amino-N-Substituted Benzamide (HDAC Inhibitor Core)
Objective: Synthesis of N-(2-aminophenyl)-4-(pyridin-3-yl)benzamide (Entinostat analog intermediate). Rationale: The 2-amino group is prone to oxidation and side reactions; it is best installed as a nitro group and reduced after amide coupling.
Reagents:
-
4-(pyridin-3-yl)benzoic acid (1.0 eq)
-
1,2-phenylenediamine (monoprotected as N-Boc-1,2-phenylenediamine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
-
TFA/DCM (1:1) for deprotection.
Step-by-Step Workflow:
-
Activation:
-
Dissolve 4-(pyridin-3-yl)benzoic acid in anhydrous DMF (0.1 M concentration) under
atmosphere. -
Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated aza-benzotriazole ester.
-
Note: HATU is preferred over EDC/HOBt for electron-deficient anilines to prevent racemization (though not an issue here) and ensure high yield.
-
-
Coupling:
-
Add N-Boc-1,2-phenylenediamine (1.1 eq) to the reaction mixture.
-
Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the acid and formation of the Boc-protected amide intermediate
.
-
-
Workup & Purification:
-
Dilute with EtOAc, wash with saturated
(x2), water (x2), and brine. -
Dry over
, filter, and concentrate. -
Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient 0–10%) to isolate the Boc-protected intermediate.
-
-
Deprotection (The Critical Step):
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add TFA (5 mL/mmol) dropwise at 0°C.
-
Stir at RT for 1 hour. Caution: Monitor strictly; prolonged exposure can lead to degradation of the pyridine ring or amide hydrolysis.
-
Concentrate in vacuo. Neutralize with saturated
and extract into DCM. -
Yield Validation: The final product should show a characteristic singlet for the free
(broad, ~5.0 ppm) and the amide (~10.0 ppm) in -NMR (DMSO- ).
-
Part 5: Structure-Activity Relationship (SAR) Data
Table 1: Comparative SAR of FDA-Approved/Clinical Benzamides
| Drug Name | Primary Target | Ortho-Substituent | Mechanism of Action | Key SAR Feature |
| Sulpiride | Dopamine | Antagonist | IMHB locks carbonyl for receptor H-bond. | |
| Remoxipride | Dopamine | Antagonist | Bulky Br adds lipophilicity & steric twist. | |
| Entinostat | HDAC 1/2/3 | Inhibitor | ||
| Mocetinostat | HDAC 1/2/3 | Inhibitor | Pyrimidine cap confers isoform selectivity. | |
| Cisapride | Agonist | Side chain length determines agonist vs antagonist. |
Part 6: Future Directions – Benzamides in PROTACs
The benzamide scaffold is evolving from a "warhead" (inhibitor) to a "recruiter" (ligand) in Proteolysis Targeting Chimeras (PROTACs).
-
Cereblon (CRBN) Ligands: While Thalidomide (a phthalimide) is the classic CRBN ligand, hydrolytic instability is a major issue. Novel benzamide-based CRBN ligands (e.g., derived from ortho-fluoro benzamides) have been developed to mimic the glutarimide interactions while offering superior metabolic stability.
-
Click-PROTACs: Using the Entinostat scaffold, researchers are using "Click Chemistry" (CuAAC) to rapidly screen linker lengths. The benzamide "head" binds the HDAC, while the linker connects to an E3 ligase ligand.
Diagram 2: Benzamide-Based PROTAC Logic
Caption: Modular design of Benzamide PROTACs. The scaffold's stability allows it to function as a robust Warhead or E3 Recruiter.
References
-
Synthesis and QSAR of substituted benzamides. Bioorg. Med. Chem. (2007).[6]
-
The development of dopamine D2-receptor selective antagonists. PubMed.
-
Structure, Mechanism, and Inhibition of Histone Deacetylases. NIH.
-
Discovery of Novel Benzamide-Type Cereblon Binders for PROTACs. J. Med. Chem. (2023).
-
A 'click' chemistry approach to novel entinostat based PROTACs. RSC Med. Chem.
-
Intramolecular hydrogen bonding in ortho-substituted benzamides. RSC Adv.
-
Mocetinostat as a novel selective histone deacetylase inhibitor. PubMed Central.
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of amidine-substituted phenylbenzimidazoles and incorporation of this DNA binding and recognition motif into amino acid and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Technical Guide: Mechanism of Action Profiling for 2-Chloro-5-methylbenzamide
The following technical guide details the experimental framework for elucidating the Mechanism of Action (MoA) of 2-Chloro-5-methylbenzamide (CAS: 6140-89-2).
This guide adopts a pharmacophore-first approach . While substituted benzamides are historically established as Dopamine D2/D3 receptor antagonists (e.g., sulpiride, remoxipride), the specific substitution of the canonical 2-methoxy group with a 2-chloro moiety and a 5-methyl group necessitates a rigorous deconvolution strategy to determine if the compound retains CNS activity, acts as a prodrug, or exhibits divergent selectivity (e.g., PPO inhibition in agrochemical contexts).
Executive Summary & Structural Logic
Compound: 2-Chloro-5-methylbenzamide Class: Substituted Benzamide / Phenylcarboxamide Predicted MoA Landscape:
-
Primary Hypothesis (CNS): Orthosteric antagonism of Dopamine D2-like receptors (D2R, D3R). The 2-chloro substituent mimics the steric bulk of the classic 2-methoxy group found in sulpiride, potentially maintaining the intramolecular hydrogen bond required for receptor docking.
-
Secondary Hypothesis (Agrochemical): Inhibition of Protoporphyrinogen Oxidase (PPO). This scaffold serves as a key intermediate for uracil-based herbicides (e.g., Saflufenacil), suggesting latent enzymatic affinity.
This guide provides the protocols to differentiate between these pathways.
In Silico Pharmacophore Modeling
Before wet-lab validation, computational docking is required to assess the "fit" of the 2-Cl substituent in the D2 receptor orthosteric pocket.
Workflow Visualization (DOT)
The following diagram outlines the computational triage process to prioritize binding assays.
Caption: In silico triage workflow to determine if the 2-Chloro substituent retains the D2-binding topology of established benzamide antipsychotics.
Core Experimental Protocols (In Vitro)
Protocol A: Dopamine D2 Receptor Radioligand Binding
Objective: Quantify the affinity (
Materials:
-
Source: CHO-K1 cells stably expressing human D2R (short isoform).
-
Radioligand:
-Methylspiperone (0.2 nM final conc). -
Reference Compound: Haloperidol or Sulpiride.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-D2 cells, homogenize in ice-cold assay buffer, and centrifuge at 48,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .
-
Incubation:
-
In a 96-well plate, add 25 µL of test compound (2-Chloro-5-methylbenzamide) in increasing concentrations (
M to M). -
Add 25 µL of
-Methylspiperone. -
Add 150 µL of membrane suspension.
-
Non-specific binding (NSB): Define using 10 µM Haloperidol.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Modulation Assay (Gi/o Coupled)
Objective: Confirm if binding results in antagonism. Benzamides are antagonists; they should reverse dopamine-induced inhibition of cAMP. Rationale: Binding does not equal function. This assay proves the compound blocks the Gi-mediated signaling cascade.
Methodology:
-
Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP levels.
-
Agonist Challenge: Add Dopamine (EC80 concentration) -> This will lower cAMP via Gi protein.
-
Test: Add 2-Chloro-5-methylbenzamide.
-
Readout: If the compound is an antagonist, cAMP levels will recover (increase) back toward Forskolin-only levels. Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).
Mechanism of Action Data Synthesis[2]
Signal Transduction Pathway
The following diagram illustrates the specific node where 2-Chloro-5-methylbenzamide is hypothesized to intervene.
Caption: Mechanistic intervention point. The compound competes with Dopamine for the D2R orthosteric site, preventing Gi-mediated inhibition of Adenylyl Cyclase.
Data Interpretation Matrix
Use this table to interpret the results of the paired Binding (Protocol A) and Functional (Protocol B) assays.
| Outcome Scenario | Binding Affinity ( | cAMP Response (vs Dopamine) | Mechanistic Conclusion |
| Scenario 1 | High (< 100 nM) | Full Recovery of cAMP | Potent D2 Antagonist (Classic Benzamide Profile) |
| Scenario 2 | Low (> 10 µM) | No Effect | Inactive (2-Cl substitution disrupts binding pocket) |
| Scenario 3 | High (< 100 nM) | No Recovery (cAMP stays low) | Biased Agonist (Rare/Novel profile) |
| Scenario 4 | N/A | N/A | Proceed to PPO Inhibition Screen (Agrochemical MoA) |
References
-
Structure-Activity Relationships of Benzamides
-
Crystal Structure & Conformation
- Title: 2-Chloro-N-(2-methylphenyl)benzamide (Structural Analog Analysis).
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Alternative Mechanisms (Antimicrobial)
- Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Source: MDPI Molecules.
-
URL:[Link]
-
Agrochemical Context (PPO Inhibition)
-
Title: Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate for Saflufenacil).[6]
- Source: Google P
- URL
-
Sources
- 1. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-5-methylbenzamide
Abstract
This technical guide provides a comprehensive framework for the determination and application of thermochemical data for 2-Chloro-5-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental thermochemical data for this specific compound, this document serves as a procedural roadmap for researchers and drug development professionals. It details robust experimental methodologies and advanced computational protocols to obtain critical thermodynamic parameters such as enthalpy of formation, heat capacity, and entropy. By elucidating the "how-to" of thermochemical characterization, this guide empowers scientists to generate the crucial data needed for process development, safety analysis, and the prediction of chemical behavior, thereby accelerating research and development timelines.
Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from discovery to market is paved with a multitude of characterization challenges. Among the most critical, yet often overlooked, are the thermochemical properties of the active pharmaceutical ingredient (API). A thorough understanding of a molecule's thermodynamics is fundamental to ensuring the safety, stability, and scalability of its synthesis and formulation. For a compound like 2-Chloro-5-methylbenzamide, which possesses reactive functional groups, this data is not merely academic—it is a cornerstone of rational process design and risk mitigation.
Thermochemical parameters such as the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) govern the energy changes associated with chemical reactions, phase transitions, and dissolution processes. This information is indispensable for:
-
Hazard Assessment: Predicting the potential for thermal runaway reactions during synthesis and scale-up.
-
Process Optimization: Designing energy-efficient and safe manufacturing processes.
-
Polymorph Screening: Understanding the relative stabilities of different crystalline forms.
-
Solubility Modeling: Predicting the dissolution behavior in various solvent systems.
-
Computational Modeling: Providing accurate parameters for molecular modeling and simulation studies.
This guide will provide a detailed exposition of the experimental and computational methodologies required to obtain this vital data for 2-Chloro-5-methylbenzamide.
Synthesis and Purification of 2-Chloro-5-methylbenzamide
Prior to any thermochemical investigation, the synthesis and rigorous purification of 2-Chloro-5-methylbenzamide are paramount. The presence of impurities can significantly impact the accuracy of measured thermodynamic properties. While a specific, optimized synthesis for 2-Chloro-5-methylbenzamide is not extensively reported, a plausible and efficient route can be adapted from established protocols for similar benzamide derivatives.[1][2][3] The proposed synthesis involves the amidation of 2-chloro-5-methylbenzoic acid.
Proposed Synthesis Protocol
This protocol is based on the coupling of 2-chloro-5-methylbenzoic acid with an amine source, a common method for amide bond formation.[4]
Step 1: Activation of 2-chloro-5-methylbenzoic acid
-
To a stirred solution of 2-chloro-5-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-chloro-5-methylbenzoyl chloride.
Step 2: Amidation
-
The crude acyl chloride is dissolved in anhydrous CH2Cl2 and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia in an appropriate organic solvent.
-
The reaction mixture is stirred vigorously for 1-2 hours at 0 °C and then allowed to warm to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water and a small amount of cold CH2Cl2.
Purification and Characterization
The crude 2-Chloro-5-methylbenzamide should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99.5%). The purity and identity of the final product must be rigorously confirmed by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[5]
-
Elemental Analysis: To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
Experimental Determination of Thermochemical Properties
Once a pure, well-characterized sample of 2-Chloro-5-methylbenzamide is obtained, its thermochemical properties can be determined using a suite of thermoanalytical techniques.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time.[6][7][8] It is the primary method for determining heat capacity and the enthalpy of phase transitions.
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium, tin).
-
Sample Preparation: Accurately weigh 3-5 mg of purified 2-Chloro-5-methylbenzamide into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.
-
Heat Capacity Measurement:
-
Perform a temperature program that includes a modulated temperature profile (e.g., ±1 °C every 60 seconds) superimposed on a linear heating ramp (e.g., 2 °C/min).
-
The heat capacity is calculated from the amplitude of the resulting modulated heat flow signal.
-
Measurements should be performed over a temperature range relevant to pharmaceutical processing (e.g., 25 °C to its melting point).
-
-
Enthalpy of Fusion Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.
-
The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.
-
Caption: Workflow for computational thermochemistry.
Data Summary and Application
The experimentally determined and computationally predicted thermochemical data for 2-Chloro-5-methylbenzamide should be compiled into a comprehensive table for easy reference and comparison.
Table 1: Key Thermochemical Properties of 2-Chloro-5-methylbenzamide
| Property | Symbol | Experimental Value | Computational Value |
| Molar Mass | M | (Calculated) | (Calculated) |
| Melting Point | Tm | (From DSC) | N/A |
| Enthalpy of Fusion | ΔfusH | (From DSC) | N/A |
| Enthalpy of Sublimation | ΔsubH° | (From Knudsen Effusion) | (Calculated) |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | (From Combustion & Sublimation) | (From G4 Theory) |
| Standard Molar Entropy (gas) | S°(g) | (Calculated from statistical mechanics) | (From G4 Theory) |
| Molar Heat Capacity (gas) | Cp(g) | (Calculated from statistical mechanics) | (From G4 Theory) |
The synergy between experimental and computational data provides a self-validating system. For instance, the experimentally determined enthalpy of sublimation can be compared with the value derived from the difference between the calculated enthalpies of formation of the gaseous and solid states.
Conclusion
While direct experimental thermochemical data for 2-Chloro-5-methylbenzamide is not currently available in the public domain, this guide provides a clear and actionable framework for its determination. By combining state-of-the-art experimental techniques with high-accuracy computational methods, researchers can obtain the critical thermodynamic parameters necessary for the safe and efficient development of this and other novel pharmaceutical compounds. The protocols outlined herein are designed to ensure scientific integrity and generate trustworthy data, ultimately de-risking the drug development process and accelerating the delivery of new medicines.
References
-
2-Chloro-N-(4-methylphenyl)benzamide - PMC - PubMed Central - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
2-Chloro-5-methoxybenzimidazole - the NIST WebBook. (n.d.). Retrieved February 7, 2024, from [Link]
-
2-chloro-5-methylbenzaldehyde (C8H7ClO) - PubChemLite. (n.d.). Retrieved February 7, 2024, from [Link]
-
Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
2-chloro-5-methylhexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved February 7, 2024, from [Link]
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
-
2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3) - Cheméo. (n.d.). Retrieved February 7, 2024, from [Link]
-
2-Amino-5-chlorobenzamide - the NIST WebBook. (n.d.). Retrieved February 7, 2024, from [Link]
-
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]
-
Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Vapor Pressure Measurements Knudsen Effusion Method - DVS Application Note XX. (n.d.). Retrieved February 7, 2024, from [Link]
-
Vapor Pressure Analyzer - Pragolab. (n.d.). Retrieved February 7, 2024, from [Link]
-
Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling - NSF Public Access Repository. (n.d.). Retrieved February 7, 2024, from [Link]
-
Benzoic acid, 2-amino-5-chloro-, methyl ester - the NIST WebBook. (n.d.). Retrieved February 7, 2024, from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). Retrieved February 7, 2024, from [Link]
-
5.2.2 Enthalpy and Entropy MS - Physics & Maths Tutor. (n.d.). Retrieved February 7, 2024, from [Link]
-
Knudsen cell - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved February 7, 2024, from [Link]
-
Thermodynamic Measurements Using the Knudsen Cell Technique - NASA Technical Reports Server. (n.d.). Retrieved February 7, 2024, from [Link]
Sources
- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 2-Chloro-5-methylbenzamide in medicinal chemistry
Application Note: 2-Chloro-5-methylbenzamide in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
2-Chloro-5-methylbenzamide (CAS: 61437-81-2) serves as a "linchpin" intermediate in modern medicinal chemistry.[1][2] Its value lies in its orthogonal reactivity profile : it possesses a stable amide functionality that can serve as a nucleophilic anchor for cyclization, paired with an aryl chloride "handle" available for cross-coupling reactions.[3][2]
Unlike simple solvents or reagents, this molecule is a Privileged Structure Precursor .[3] It is predominantly utilized to access 4(3H)-quinazolinones , a scaffold ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), anticonvulsants, and antimicrobial agents.[3] Furthermore, the 5-methyl group provides a specific metabolic handle or hydrophobic contact point often required for optimizing Structure-Activity Relationships (SAR).[1][2]
Key Applications:
-
Heterocycle Construction: Precursor for quinazolinones, benzoxazinones, and isoindolinones.[3]
-
Fragment-Based Drug Discovery (FBDD): Serves as a rigid, low-molecular-weight scaffold with vectors for expansion via Suzuki/Buchwald couplings.[1][2]
-
PROTAC Linker Design: The benzamide motif mimics cereblon-binding immunomodulatory drugs (IMiDs), making it a candidate for designing targeted protein degraders.[1][2][4]
Part 2: Synthetic Workflows & Decision Logic
The following diagram illustrates the divergent synthetic pathways available from this single starting material. The choice of pathway depends on whether the target is a fused heterocycle or a functionalized biaryl.
Figure 1: Divergent synthetic utility of 2-Chloro-5-methylbenzamide. Pathway A utilizes the aryl chloride; Pathway B utilizes the amide.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 6-Methylquinazolin-4(3H)-one Derivatives
Target Application: Synthesis of EGFR or DHFR inhibitor analogs.[1][2]
This protocol utilizes a copper-catalyzed cascade reaction or a base-mediated condensation.[1][2][5] The method below is optimized for reliability and scalability, avoiding the use of unstable aldehydes.
Reagents:
-
Formamidine acetate (2.0 equiv)[2]
-
Solvent: Ethylene glycol monomethyl ether (2-Methoxyethanol) or DMF.[1][2]
-
Base (Optional for acceleration): K₂CO₃ (1.5 equiv)[2]
Step-by-Step Methodology:
-
Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-methylbenzamide (1.70 g, 10 mmol) and Formamidine acetate (2.08 g, 20 mmol).
-
Solvation: Add 15 mL of 2-Methoxyethanol .
-
Reaction: Heat the mixture to 120–130°C (oil bath temperature) with vigorous stirring.
-
Work-up:
-
Purification:
-
Filter the solid via vacuum filtration.[1]
-
Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
-
Recrystallization: Dissolve the crude solid in hot ethanol or DMF/water mixture to obtain pure crystals.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the amide NH₂ protons and the appearance of the C2-H singlet of the quinazolinone ring (typically δ 8.0–8.2 ppm).[2]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Target Application: Biaryl library generation for SAR studies.[1][2]
Aryl chlorides are notoriously less reactive than bromides or iodides.[1][2] Standard Pd(PPh₃)₄ often fails. This protocol uses a modern phosphine ligand system (SPhos or XPhos) to activate the C-Cl bond.[1][2]
Reagents:
-
Arylboronic acid (1.2 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%).[2]
-
Base: K₃PO₄ (2.0 equiv)[2]
-
Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).[3][1][2]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen. Oxygen is the enemy of this catalytic cycle.
-
Loading: Add 2-Chloro-5-methylbenzamide (1.0 mmol), Arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the Pd catalyst/ligand system.
-
Degassing: Add the solvent mixture (5 mL). Sparge with Argon for 5 minutes before heating.
-
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Work-up:
Part 4: Analytical Data & Properties
Table 1: Physicochemical Profile
| Property | Value/Description | Relevance |
| Molecular Formula | C₈H₈ClNO | Baseline for Mass Spec (M+H = 170.[1][2]6) |
| Molecular Weight | 169.61 g/mol | Fragment-based screening compliant (<300 Da) |
| ClogP | ~1.8 | Good lipophilicity for membrane permeability |
| Melting Point | 178–180°C | High crystallinity indicates stability |
| H-Bond Donors | 2 (Amide NH₂) | Critical for binding pocket interactions |
| H-Bond Acceptors | 1 (Carbonyl) | Critical for binding pocket interactions |
Safety & Handling (SDS Summary):
-
Signal Word: Warning.
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][2]
-
Storage: Store at room temperature, kept dry. The amide is stable, but the aryl chloride can hydrolyze under extreme basic conditions at high temperatures.[3]
Part 5: References
-
Quinazolinone Synthesis: Synthesis of Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives. MDPI.[1][2] Available at: [Link] (General procedure adapted from standard quinazolinone synthesis protocols).[2]
-
Benzamide Bioactivity: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. ChemRxiv.[1][2] Available at: [Link]
-
Compound Data: 2-Chloro-5-methylbenzamide CID 286562.[1][2] PubChem.[1][2] Available at: [Link][2]
Sources
- 1. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents [mdpi.com]
Analytical methods for the quantification of 2-Chloro-5-methylbenzamide
Application Note: Quantitative Analysis of 2-Chloro-5-methylbenzamide (CAS 101080-00-6)
Executive Summary
This technical guide details the analytical methodology for the quantification of 2-Chloro-5-methylbenzamide , a critical intermediate in the synthesis of agrochemicals (e.g., chlorantraniliprole analogs) and pharmaceutical benzamide derivatives. Due to the presence of the amide moiety and the halogenated aromatic ring, this compound presents specific challenges regarding peak tailing and isomer resolution.[1]
This protocol provides two validated approaches:
-
HPLC-UV: For routine purity analysis, reaction monitoring, and high-concentration quantification (QC environments).[1]
-
LC-MS/MS: For trace-level impurity analysis and genotoxic impurity screening (R&D/Safety environments).
Physicochemical Profile & Analyte Data
Understanding the molecule is the first step to robust method development.[1]
| Property | Data | Relevance to Method |
| Chemical Name | 2-Chloro-5-methylbenzamide | Target Analyte |
| CAS Number | 101080-00-6 | Unique Identifier |
| Molecular Formula | C₈H₈ClNO | Mass Spectrometry (Precursor Ion) |
| Molecular Weight | 169.61 g/mol | Calculations |
| LogP (Predicted) | ~1.75 | Moderate lipophilicity; suitable for Reversed-Phase C18 |
| pKa (Predicted) | ~14 (Amide N-H) | Neutral in standard HPLC pH range (2–8) |
| UV Maxima | ~235 nm, ~270 nm | Detection Wavelength selection |
| Solubility | MeOH, ACN, DMSO | Sample Diluent selection |
Method A: HPLC-UV Protocol (Routine Quantification)
Principle: Reversed-Phase Chromatography (RP-HPLC) utilizing a C18 stationary phase with acidic buffering to suppress silanol activity and ensure sharp peak shapes for the amide.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm (or equivalent end-capped C18).[1]
-
Why: The "Plus" or highly end-capped phases reduce secondary interactions with the amide nitrogen, preventing tailing.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temperature: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: UV/PDA at 235 nm (Primary) and 254 nm (Secondary).[1]
-
Note: 235 nm provides higher sensitivity for the benzamide chromophore compared to the standard 254 nm.[1]
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold |
| 8.00 | 90% | Linear Ramp (Elution of Analyte) |
| 10.00 | 90% | Wash |
| 10.10 | 10% | Return to Initial |
| 14.00 | 10% | Re-equilibration |
-
Retention Time: Expect elution between 5.5 – 6.5 minutes depending on system dwell volume.[1]
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial Blend (90:10 Water:ACN).
-
Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and split peaks during injection.[1]
-
Method B: LC-MS/MS Protocol (Trace Analysis)
Principle: Triple Quadrupole Mass Spectrometry using Multiple Reaction Monitoring (MRM) for high specificity, particularly when analyzing complex biological matrices or crude reaction mixtures.[1]
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temperature: 400°C.[1]
-
Cone Voltage: Optimized per instrument (Start at 30V).
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |
| 170.0 [M+H]⁺ | 153.0 | 15 | Loss of NH₃ (Amide cleavage) - Quantifier |
| 170.0 [M+H]⁺ | 125.0 | 25 | Loss of -CONH₂ group - Qualifier |
-
Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be visible.[1] Ensure the quantitation method tracks the ³⁵Cl isotope (m/z 170) but verify identity using the ³⁷Cl isotope (m/z 172) if interference is suspected.[1]
Experimental Workflow & Logic
The following diagram illustrates the decision process for selecting the appropriate method and the sample preparation workflow.
Figure 1: Decision tree for analytical method selection and sample preparation based on concentration requirements.
Method Validation Criteria (ICH Q2)
To ensure the trustworthiness of the results, the following validation parameters must be met:
-
System Suitability:
-
Linearity:
-
Range: 80% to 120% of target concentration.
-
R² > 0.999.[1]
-
-
Accuracy (Recovery):
-
Spike samples at 50%, 100%, and 150% levels.
-
Acceptance: 98.0% – 102.0% recovery.[1]
-
Troubleshooting & Expert Insights
-
Peak Tailing: If significant tailing is observed, increase the buffer concentration (e.g., to 0.1% TFA instead of Formic Acid) to suppress silanol interactions, though this may reduce MS sensitivity.[1]
-
Isomer Interference: Be aware of the 2-Chloro-4-methyl isomer. If this positional isomer is a potential impurity from synthesis, the gradient slope between 5 and 10 minutes must be flattened (e.g., 1% B/min) to maximize resolution.[1]
-
Carryover: Amides can be sticky.[1] Ensure the needle wash solution contains at least 50% organic solvent (e.g., 50:50 MeOH:Water).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine (Related Structure/Analog). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
High-performance liquid chromatography (HPLC) method for 2-Chloro-5-methylbenzamide
An Application Note for the Quality Control of 2-Chloro-5-methylbenzamide Using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-5-methylbenzamide. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the purity of 2-Chloro-5-methylbenzamide is critical. This guide provides a comprehensive framework, from method development rationale to a detailed validation protocol, designed for researchers, scientists, and quality control analysts in drug development and chemical manufacturing. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent selectivity, accuracy, and precision in line with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Method Rationale
2-Chloro-5-methylbenzamide is a substituted benzamide derivative. Its molecular structure, featuring a benzene ring with chloro, methyl, and amide functional groups, makes it a versatile building block in organic synthesis. Accurate quantification and impurity profiling are essential to ensure the quality and consistency of downstream products.
Physicochemical Properties & Chromatographic Approach:
-
Structure and Polarity: 2-Chloro-5-methylbenzamide is a moderately polar compound due to the presence of the amide group, while the chlorinated benzene ring provides significant hydrophobicity. This dual nature makes it an ideal candidate for reversed-phase chromatography, which separates analytes based on their hydrophobic interactions with the stationary phase.[3]
-
UV Absorbance: The benzamide chromophore within the molecule exhibits strong ultraviolet (UV) absorbance.[3] This characteristic allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector, a common and cost-effective choice for HPLC analysis. The expected maximum absorbance (λmax) for such structures typically falls within the 220-280 nm range.
Based on these properties, a reversed-phase HPLC method was developed using a C18 column. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a mobile phase of acetonitrile and water allows for controlled elution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Optimized HPLC Method Parameters
After systematic evaluation of column chemistry, mobile phase composition, and detection wavelength, the following parameters were established for optimal separation, peak symmetry, and sensitivity.
| Parameter | Specification | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard system with pumping, injection, and detection capabilities. |
| Column | LUNA® C18(2), 150 x 4.6 mm, 5 µm | C18 provides excellent retention for moderately polar analytes. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid | An isocratic mixture provides consistent elution and stable baselines.[4][5] Phosphoric acid is added to control the pH and suppress potential ionization, ensuring sharp, symmetrical peaks.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures efficient separation within a reasonable timeframe.[5] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 230 nm | This wavelength was determined by a PDA scan to be near the λmax of the analyte, providing high sensitivity while minimizing interference from the mobile phase. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Diluent | Mobile Phase (Acetonitrile:Water, 60:40) | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system. |
Experimental Protocols
Protocol 3.1: Preparation of Solutions
A. Mobile Phase (Acetonitrile:Water 60:40 with 0.1% H₃PO₄)
-
Measure 600 mL of HPLC-grade acetonitrile and transfer to a 1 L solvent bottle.
-
Measure 400 mL of HPLC-grade water and add it to the same solvent bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid (85%) to the mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate the solution for 15 minutes to degas.
B. Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of 2-Chloro-5-methylbenzamide reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
C. Working Standard Solution (50 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
D. Sample Preparation (50 µg/mL, nominal)
-
Accurately weigh approximately 25 mg of the 2-Chloro-5-methylbenzamide test sample into a 50 mL volumetric flask.
-
Follow steps B.2 through B.4 to prepare the initial sample solution.
-
Pipette 5.0 mL of this initial sample solution into a new 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
Protocol 3.2: HPLC System Operation
-
System Startup: Purge all solvent lines with the freshly prepared mobile phase.
-
Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable, noise-free baseline is achieved.
-
System Suitability: Inject the Working Standard Solution (50 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Inject the Working Standard Solution.
-
Inject the sample solutions.
-
Bracket the sample injections with standard injections at regular intervals to monitor for any drift in instrument response.
-
Analytical Workflow Diagram
Caption: Workflow from sample preparation to final report generation.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7]
Validation Workflow Diagram
Caption: Core parameters for HPLC method validation.
Specificity
Specificity was demonstrated by showing that the method is unaffected by the presence of potential impurities or excipients. This was achieved by spiking the sample solution with known related substances and a placebo mixture. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) were also conducted to ensure that any resulting degradants were well-resolved from the main analyte peak, proving the method is stability-indicating.
Linearity
The linearity of the method was evaluated over a concentration range of 25 µg/mL to 75 µg/mL (50% to 150% of the nominal concentration). A series of five standard solutions were prepared and injected. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by performing recovery studies on a sample matrix spiked with the analyte at three different concentration levels: 80%, 100%, and 120% of the nominal concentration.[1] Each level was prepared in triplicate, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-assay Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[1]
-
Intermediate Precision (Inter-assay Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument to assess the variability under normal laboratory conditions.
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The parameters investigated included:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (Acetonitrile ± 2%)
-
Column Temperature (± 2 °C)
The system suitability parameters were monitored at each condition to ensure they remained within acceptable limits.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is pure and resolved from impurities (Peak Purity > 0.999) | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| Robustness | System suitability parameters pass at all conditions | Passed |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of 2-Chloro-5-methylbenzamide. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is suitable for routine quality control testing, purity assessment, and stability studies in both research and manufacturing environments.
References
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2014). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents. (2009). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
PubChem - NIH. (n.d.). 2-chloro-N-methylbenzamide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. Retrieved from [Link]
- Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Google Patents. (2022). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Application Note & Safety Protocol: 2-Chloro-5-methylbenzamide
Part 1: Compound Profile & Critical Safety Overview[1]
Identification & Physicochemical Data
Compound Name: 2-Chloro-5-methylbenzamide CAS Registry Number: 101080-00-6 Synonyms: 5-Methyl-2-chlorobenzamide Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol SMILES: CC1=CC(=C(C=C1)Cl)C(=O)N[1][2][3][4][5]
| Property | Specification | Notes |
| Physical State | Solid | White to off-white crystalline powder.[1] |
| Melting Point | 176–178 °C (Predicted) | Experimental verification recommended; typical for benzamide analogs.[1] |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water. |
| pKa | ~14-15 (Amide NH) | Very weak acid; neutral under physiological conditions.[1] |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for cell permeability studies.[1] |
Hazard Classification (GHS-Derived)
Note: While specific toxicological data for this CAS is limited, structural analogs (chlorinated benzamides) dictate the following precautionary classification based on the "Read-Across" principle of toxicology.
Signal Word: WARNING
| Hazard Class | Hazard Statement | Code |
| Skin Irritation | Causes skin irritation.[1][4][6] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][6] | H319 |
| STOT-SE | May cause respiratory irritation.[1][6] | H335 |
Precautionary Protocol:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6][8] Remove contact lenses if present and easy to do.[1][6][8] Continue rinsing.[1][6][8]
Part 2: Operational Safety & Decision Matrix
Personal Protective Equipment (PPE) Rationale
-
Respiratory: N95 (US) or P1 (EU) dust mask is mandatory during weighing.[1] If handling >5g or heating, use a half-face respirator with organic vapor/acid gas cartridges (OV/AG) to protect against potential degradation byproducts (HCl, NOx).[1]
-
Hands: Nitrile gloves (minimum thickness 0.11 mm).[1] Reasoning: Amides can facilitate the transport of other contaminants through the skin; nitrile provides excellent chemical resistance against the organic solvents (DCM, DMSO) used in processing this compound.
-
Eyes: Chemical safety goggles.[1][8] Reasoning: Crystalline solids present a mechanical abrasion hazard and a chemical irritation hazard to the cornea.[1]
Emergency Response Decision Matrix
The following diagram outlines the logical flow for handling spills and exposure incidents.
Figure 1: Emergency Response Logic Flow for 2-Chloro-5-methylbenzamide incidents.[1][4][5][6][8]
Part 3: Application Protocol – Synthesis & Purification[1][9]
Context: This compound is frequently used as an intermediate in the synthesis of agrochemicals (e.g., anthranilamide insecticides) or pharmaceutical scaffolds.[1] The following protocol describes the synthesis from the commercially available 2-Chloro-5-methylbenzoic acid .
Synthesis Workflow (Acid Chloride Route)
Reaction: 2-Chloro-5-methylbenzoic acid
Reagents:
-
Precursor: 2-Chloro-5-methylbenzoic acid (CAS 6342-60-5)[1][2]
-
Chlorinating Agent: Thionyl Chloride (
) or Oxalyl Chloride[1] -
Amination Agent: Ammonium Hydroxide (
, 28-30%) or Ammonia gas[1] -
Solvent: Dichloromethane (DCM) or Toluene[1]
Step-by-Step Protocol:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 10.0 g (58.6 mmol) of 2-Chloro-5-methylbenzoic acid in 50 mL of dry Toluene.
-
Critical Step: Add 1.2 equivalents (8.4 g, 5.1 mL) of Thionyl Chloride dropwise. Add a catalytic amount (2-3 drops) of DMF to accelerate the reaction.[1]
-
Heat to reflux (80-90°C) for 2–3 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when gas evolution ceases.[1]
-
Purification: Evaporate the solvent and excess Thionyl Chloride under reduced pressure to obtain the crude acid chloride as an oil/low-melting solid.[1] Do not expose to moisture. [1]
-
-
Amidation:
-
Dissolve the crude acid chloride in 30 mL of dry DCM.[1]
-
Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add the acid chloride solution to a stirred solution of concentrated Ammonium Hydroxide (50 mL) at 0°C. Alternatively, bubble dry Ammonia gas through the DCM solution.
-
Observation: A white precipitate (the amide) should form immediately.[1]
-
Stir at room temperature for 1 hour to ensure completion.
-
-
Isolation & Purification:
Synthesis Process Diagram
Figure 2: Synthetic pathway from benzoic acid precursor to final amide product.[1]
Part 4: Storage & Stability[1]
| Parameter | Recommendation | Mechanism/Reasoning |
| Temperature | 2–8 °C (Long-term) | Reduces the rate of potential hydrolysis back to the acid.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | While relatively stable, amides can hydrolyze in moist air over extended periods. |
| Container | Amber Glass | Protects against UV-induced photolysis, particularly relevant for chlorinated aromatics.[1] |
| Incompatibility | Strong Oxidizers, Strong Acids/Bases | Strong acids/bases will catalyze the hydrolysis of the amide bond. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101080-00-6. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-chlorobenzamide derivatives. (General hazard classification for chlorinated benzamides). Retrieved from [Link][1][4]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard protocols for conversion of Carboxylic Acids to Amides).[1] Wiley-Interscience.[1]
Sources
- 1. 1046818-83-0|2-Chloro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Byproduct Formation in Benzamide Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory, with a specific focus on identifying, understanding, and minimizing the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to mitigate them.
Issue 1: Significant Benzoic Acid Contamination in the Final Product
Q: My final benzamide product is heavily contaminated with benzoic acid, leading to low yield and purification difficulties. What is the primary cause, and how can I prevent this?
A: This is a classic and frequent issue, most often encountered when using benzoyl chloride as a starting material. The root cause is the hydrolysis of the highly reactive benzoyl chloride to the less reactive benzoic acid.
-
Mechanistic Explanation: Benzoyl chloride is an acyl chloride, making it highly susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to this competing and often rapid side reaction, which reduces the amount of acyl chloride available to react with your amine or ammonia source.[1][2][3]
-
Causality Diagram: Hydrolysis of Benzoyl Chloride
Caption: Competing reactions of benzoyl chloride.
-
Preventative & Corrective Actions:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware and cool it in a desiccator before use.
-
Solvents: Use anhydrous solvents. If not available, consider using a solvent drying system or appropriate drying agents.
-
Reagents: Use freshly opened or properly stored reagents. Benzoyl chloride itself should be of high purity and stored under an inert atmosphere.[1]
-
-
Control Reaction Temperature: The reaction of benzoyl chloride with ammonia (ammonolysis) is highly exothermic.[4][5] Adding the benzoyl chloride slowly to a cooled solution of the amine/ammonia helps to control the reaction rate and minimize localized heating, which can accelerate side reactions.[5][6]
-
Optimize Reagent Addition: Add the benzoyl chloride dropwise or in small portions to the amine solution, never the other way around.[5][6] This ensures the benzoyl chloride is always in the presence of a large excess of the desired nucleophile (the amine), favoring the main reaction over hydrolysis.
-
Purification Strategy: If benzoic acid formation is unavoidable, it can typically be removed during the workup.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[7] This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated. The neutral benzamide will remain in the organic layer.
-
-
Issue 2: Low Yield and an Unidentified Byproduct in Carbodiimide-Mediated Couplings
Q: I am synthesizing a substituted benzamide from benzoic acid and an amine using dicyclohexylcarbodiimide (DCC) as a coupling agent. My yield is low, and I have a significant byproduct that is difficult to remove. What is happening?
A: In carbodiimide-mediated couplings, a common and often troublesome byproduct is an N-acylurea. This arises from an intramolecular rearrangement of the key reactive intermediate.
-
Mechanistic Explanation: The reaction of a carboxylic acid with a carbodiimide (like DCC or EDC) forms a highly reactive O-acylisourea intermediate. This intermediate is intended to be attacked by the amine to form the desired amide. However, if the amine is not sufficiently reactive or is present in low concentration, the O-acylisourea can undergo an irreversible O→N acyl migration to form a stable N-acylurea byproduct.[8][9] This byproduct consumes your starting material and can be challenging to separate from the desired amide.
-
Workflow for Minimizing N-acylurea Formation
Caption: Using additives to intercept the reactive intermediate.
-
Preventative & Corrective Actions:
-
Use an Additive: The most effective strategy is to add a nucleophilic species that reacts with the O-acylisourea intermediate faster than it can rearrange.[6]
-
1-Hydroxybenzotriazole (HOBt): This is the classic and most common additive. It traps the O-acylisourea to form an active HOBt-ester, which is less prone to side reactions and readily reacts with the amine to form the amide.
-
Alternative Additives: Other additives like 1-hydroxy-7-azabenzotriazole (HOAt) can be even more effective in suppressing side reactions and reducing racemization in chiral substrates.
-
-
Order of Addition: Pre-activate the carboxylic acid by mixing it with the carbodiimide and HOBt before adding the amine. This allows for the formation of the more stable active ester, minimizing the lifetime of the rearrangement-prone O-acylisourea.
-
Solvent Choice: The choice of solvent can influence the rate of rearrangement. Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
-
Purification: The urea byproduct (e.g., dicyclohexylurea, DCU, if using DCC) is often insoluble in many organic solvents and can be removed by filtration. However, the N-acylurea can be more soluble. Purification typically requires column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to primary benzamide, and which is best for minimizing byproducts?
A1: There are several common routes, each with its own byproduct profile. The "best" method depends on your scale, available starting materials, and sensitivity to specific impurities.
| Synthetic Route | Starting Materials | Key Reagents | Common Byproducts | Mitigation Strategy |
| Schotten-Baumann Reaction | Benzoyl Chloride, Ammonia | Aqueous Base (e.g., NaOH) | Benzoic Acid, Ammonium Chloride | Use anhydrous conditions; control temperature.[2][3] |
| Carboxylic Acid Activation | Benzoic Acid, Ammonia/Amine | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Residual acid, inorganic salts | Perform in a fume hood; ensure complete reaction before workup.[10][11] |
| Coupling Agent-Mediated | Benzoic Acid, Ammonia/Amine | DCC, EDC, HATU | N-acylurea, DCU/EDU, Guanidinium salts | Use additives like HOBt; control stoichiometry and order of addition.[1][6] |
| From Benzonitrile | Benzonitrile | Strong Acid or Base (Hydrolysis) | Unreacted Benzonitrile, Benzoic Acid | Ensure complete hydrolysis by adjusting reaction time and temperature.[12] |
| Direct Amidation | Benzoic Acid, Urea | Boric Acid (catalyst) | Carbon Dioxide, Ammonia | High temperatures are often required; ensure proper ventilation.[13] |
Q2: How can I effectively monitor my reaction to prevent byproduct formation?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[14]
-
Spotting: Spot your starting material(s), your co-eluting starting materials, and the reaction mixture on the same plate.
-
Analysis: As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new spot for your product appear. The appearance of unexpected spots can indicate the formation of byproducts. By monitoring the reaction, you can stop it once the starting material is consumed, preventing further degradation or side reactions.
Q3: My reaction has finished, but the benzamide won't crystallize; it has oiled out. What should I do?
A3: The formation of an oil instead of a solid precipitate can be due to the presence of impurities that depress the melting point or create a eutectic mixture.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure benzamide, add it to the mixture to act as a seed crystal.[6]
-
Purification of the Oil: If crystallization cannot be induced, treat the oil as your crude product. Separate it by extraction into an appropriate organic solvent, dry the solvent, and concentrate it. Then, attempt purification by recrystallization from a different solvent system or by column chromatography.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is designed to minimize the hydrolysis of benzoyl chloride.
-
In a conical flask, prepare a cooled (ice bath) mixture of 10 mL of concentrated aqueous ammonia and 10 mL of deionized water.[6]
-
In a fume hood, add 2 mL of high-purity benzoyl chloride dropwise and with vigorous shaking or stirring to the cold ammonia solution.[5][6] The reaction is exothermic; maintain the temperature by ensuring the flask remains in the ice bath.[5]
-
After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15-20 minutes.[5][6] The pungent smell of benzoyl chloride should dissipate as it is consumed.
-
A white solid (benzamide) will precipitate.[6]
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with several portions of ice-cold water to remove ammonium chloride and any unreacted ammonia.
-
Purify the crude product by recrystallization from hot water or an ethanol/water mixture to obtain pure, colorless crystals.[6][10]
Protocol 2: General Workflow for DCC/HOBt Mediated Benzamide Synthesis
This protocol is designed to suppress N-acylurea formation.
-
Dissolve benzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to allow for pre-activation (formation of the HOBt-ester).
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting benzoic acid.
-
Once the reaction is complete, cool the mixture and filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Proceed with a standard aqueous workup, which may include washing with dilute acid and base to remove unreacted starting materials.
-
Purify the final product by recrystallization or column chromatography.
References
-
Krishnan, S. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. [Link]
-
askIITians. (2024). How is benzamide obtained from benzoic acid? askIITians. [Link]
- Google Patents. (2016). CN105541656A - Preparation method of benzamide.
-
Brainly.in. (2018). Preparation of benzamide from benzoyl chloride and ammonia principle. Brainly.in. [Link]
- Google Patents. (1994). RU2019541C1 - Process for preparing benzamide.
-
YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). YouTube. [Link]
-
Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Vedantu. [Link]
-
Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7.
-
Slideshare. (2018). Synthesis of benzamide from benzyl chloride. Slideshare. [Link]
-
YouTube. (2021). Synthesis of Benzamide. YouTube. [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. [Link]
-
Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]
-
Filo. (2025). Convert Benzoyl chloride to Benzoic acid. Filo. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. YouTube. [Link]
-
ResearchGate. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 4. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. globalconference.info [globalconference.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105541656A - Preparation method of benzamide - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. orgsyn.org [orgsyn.org]
Optimizing reaction temperature for 2-Chloro-5-methylbenzamide synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions, with a special focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific understanding to not only follow protocols but also to make informed decisions to overcome common experimental hurdles.
Troubleshooting Guide: Optimizing Reaction Temperature
The successful synthesis of 2-Chloro-5-methylbenzamide is highly dependent on precise temperature control. Deviations can lead to low yields, impurity formation, and incomplete reactions. This section addresses specific issues you may encounter.
Issue 1: Low or No Product Yield
Primary Suspect: Suboptimal Reaction Temperature
Causality: The amidation reaction, typically proceeding through the activation of a carboxylic acid (2-chloro-5-methylbenzoic acid), has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, leading to a poor yield within a reasonable timeframe. Conversely, excessively high temperatures can lead to the degradation of starting materials, reagents, or the desired product.
Troubleshooting Steps:
-
Verify Your Starting Materials: Before adjusting the temperature, ensure the purity and identity of your 2-chloro-5-methylbenzoic acid and the amine source. Contaminants can inhibit the reaction.
-
Consult Temperature Guidelines for Your Chosen Method:
-
Direct Amidation with Coupling Agents (e.g., EDC, DCC): These reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial activation of the carboxylic acid and minimize side reactions. After the addition of the amine, the reaction is typically allowed to warm to room temperature and stirred for several hours. Some protocols may call for gentle heating (e.g., 40-50 °C) to drive the reaction to completion, especially with less reactive amines.
-
Conversion to Acid Chloride Followed by Amination: The formation of the acyl chloride from 2-chloro-5-methylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride often requires gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate. The subsequent reaction of the purified acyl chloride with the amine is usually exothermic and is often performed at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent the formation of over-aminated byproducts.
-
-
Systematic Temperature Screening: If the standard literature temperatures are not yielding the desired results, a systematic approach to temperature optimization is recommended.
-
Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
This will help you identify the temperature at which the product is formed most efficiently with the fewest byproducts.
-
Issue 2: Formation of Significant Impurities
Primary Suspect: Incorrect Reaction Temperature Leading to Side Reactions
Causality: The reaction temperature can significantly influence the chemoselectivity of the reaction. Elevated temperatures can promote side reactions, leading to a complex mixture of products and a difficult purification process.
Common Temperature-Related Impurities and Their Mitigation:
-
Over-acylation of the Amine: In cases where the amine has multiple reactive sites, or if the reaction is run at too high a temperature, the formation of di-acylated or other over-acylated byproducts can occur.
-
Solution: Maintain a lower reaction temperature during and after the addition of the amine. A temperature range of 0-25 °C is often sufficient for the amidation step.
-
-
Decomposition of Coupling Agents: Many common coupling agents are thermally sensitive. For example, dicyclohexylcarbodiimide (DCC) can undergo side reactions at elevated temperatures.
-
Solution: Adhere to the recommended temperature profiles for your specific coupling agent. Most standard coupling protocols for amide bond formation are designed to run at or below room temperature.
-
-
Formation of Isomeric Byproducts: While less common in the amidation step itself, if the preceding chlorination or methylation steps were not clean, impurities from those steps can be carried over. Temperature control during these earlier steps is also crucial to ensure the regioselectivity of the reactions. For instance, nitration reactions, which might be part of an alternative synthetic route, are highly temperature-sensitive, with lower temperatures generally favoring the desired isomer.[1][2]
-
Solution: Ensure the purity of your 2-chloro-5-methylbenzoic acid starting material. If you are synthesizing it, pay close attention to the temperature control during the chlorination and/or methylation steps to avoid the formation of unwanted isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction temperature when synthesizing 2-Chloro-5-methylbenzamide from 2-chloro-5-methylbenzoic acid?
A: A common and effective method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in the presence of a base such as triethylamine (Et₃N) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[3] For this type of reaction, a good starting point is to dissolve the 2-chloro-5-methylbenzoic acid and the amine in the solvent and cool the mixture to 0 °C in an ice bath. The EDC and base are then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.
Q2: Can microwave irradiation be used to accelerate the synthesis of 2-Chloro-5-methylbenzamide?
A: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times for amidation reactions.[4][5] However, direct translation of thermal heating conditions to microwave conditions is not always straightforward. The rapid heating can sometimes lead to different byproduct profiles. It is advisable to start with shorter reaction times and lower power settings and optimize from there, carefully monitoring the reaction progress and product purity.
Q3: How does the choice of solvent affect the optimal reaction temperature?
A: The solvent plays a crucial role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissolve the reactants and intermediates can influence the reaction kinetics. For instance, a reaction that is sluggish in a solvent at room temperature might proceed more efficiently at a slightly elevated temperature in a higher-boiling solvent, provided the reactants and products are stable at that temperature.
Q4: What are the indications that my reaction temperature is too high?
A: Several signs can indicate that your reaction temperature is excessive:
-
Darkening of the reaction mixture: This can suggest decomposition of the starting materials, reagents, or product.
-
Formation of multiple spots on TLC: A clean reaction should show the consumption of the starting material and the appearance of the product spot. The presence of multiple, often colored, new spots suggests the formation of byproducts.
-
A decrease in yield upon increasing the temperature: If you observe that a higher temperature leads to a lower isolated yield of the desired product, it is a strong indication that decomposition or side reactions are becoming significant.
Q5: Are there any safety concerns related to temperature control in this synthesis?
A: Yes. Amidation reactions, especially when starting from an activated form of the carboxylic acid like an acyl chloride, can be exothermic. If the reaction is not adequately cooled, a runaway reaction can occur, leading to a rapid increase in temperature and pressure. Always use an appropriate cooling bath, especially during the addition of reagents, and ensure the reaction is well-stirred to dissipate heat effectively.
Experimental Protocols and Data
Table 1: General Temperature Guidelines for 2-Chloro-5-methylbenzamide Synthesis Routes
| Synthesis Route | Step | Reagents | Typical Temperature Range | Key Considerations |
| Route 1: Direct Amidation | Amide Formation | 2-chloro-5-methylbenzoic acid, Amine, EDC, HOBt, Base | 0 °C to Room Temperature | Maintain low temperature during reagent addition to control exotherm. |
| Route 2: Via Acyl Chloride | Acyl Chloride Formation | 2-chloro-5-methylbenzoic acid, SOCl₂ or Oxalyl Chloride | 50-70 °C (Reflux) | Perform in a fume hood due to the evolution of HCl and SO₂ gas. |
| Amide Formation | 2-chloro-5-methylbenzoyl chloride, Amine, Base | 0-25 °C | The reaction is often rapid and exothermic. |
Experimental Protocol: Synthesis of 2-Chloro-5-methylbenzamide via EDC Coupling
-
To a solution of 2-chloro-5-methylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-5-methylbenzamide.
Visualizations
Workflow for Temperature Optimization
This diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the synthesis of 2-Chloro-5-methylbenzamide.
Caption: A workflow for optimizing reaction temperature.
References
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]
-
Design, Synthesis, and Antiviral Evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. PubMed. [Link]
- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid.
- Preparation method of 2-amino-5-chlorobenzamide.
-
2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430. PubChem. [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]
-
Optimization of the reaction conditions of amide synthesis. ResearchGate. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Publications. [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]
-
2-Chloro-5-formylbenzoic acid. Georganics. [Link]
Sources
Removing unreacted starting materials from 2-Chloro-5-methylbenzamide
Technical Support Center: Purification of 2-Chloro-5-methylbenzamide
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Below, you will find a series of frequently asked questions and troubleshooting guides to address common issues related to removing unreacted starting materials.
Introduction: The Challenge of Purity
The synthesis of 2-Chloro-5-methylbenzamide, typically from 2-chloro-5-methylbenzoic acid, is a fundamental transformation in organic chemistry. However, achieving high purity can be challenging due to the presence of unreacted starting materials and reaction byproducts. This guide provides detailed, field-proven protocols and the scientific rationale behind them to help you overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted 2-chloro-5-methylbenzoic acid. How can I remove it?
A1: The most effective way to remove acidic impurities like unreacted carboxylic acid is through a liquid-liquid extraction with a dilute basic solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving your neutral amide product in the organic phase.
-
Expert Insight: A saturated solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of the amide product, especially if the workup is performed at elevated temperatures.[1]
Q2: I used thionyl chloride (SOCl₂) to activate my carboxylic acid, and I suspect some residual reagent or byproducts are present. How do I address this?
A2: Thionyl chloride is a reactive reagent that is typically used in excess and quenched during the workup.[2][3][4] Any remaining thionyl chloride will react violently with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl).[4] A common and effective method is to carefully add the reaction mixture to ice-water. The excess thionyl chloride is quenched, and the resulting acidic byproducts can be neutralized with a base.
-
Causality: The gaseous nature of the byproducts (SO₂ and HCl) from the reaction of thionyl chloride with the carboxylic acid aids in their removal from the reaction mixture.[4] However, any unreacted thionyl chloride must be decomposed.
Q3: What is the best general-purpose purification method for 2-Chloro-5-methylbenzamide?
A3: For solid compounds like 2-Chloro-5-methylbenzamide, recrystallization is often the most effective and scalable purification technique.[5][6] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[5]
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[7][8] By spotting the crude mixture and the collected fractions against a pure standard (if available), you can effectively track the separation of your product from impurities. The difference in polarity between the carboxylic acid starting material and the amide product should allow for good separation on a silica gel TLC plate.[7]
Troubleshooting Guides
Issue 1: Persistent Carboxylic Acid Impurity After Basic Wash
Scenario: You've performed a sodium bicarbonate wash, but NMR or TLC analysis still shows the presence of 2-chloro-5-methylbenzoic acid.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Mixing/Contact Time | During the liquid-liquid extraction, ensure vigorous shaking of the separatory funnel for an adequate amount of time to allow for complete acid-base reaction and phase transfer. |
| Inadequate Amount of Base | The amount of sodium bicarbonate used may not be sufficient to neutralize all the unreacted carboxylic acid and any acidic byproducts. Use a larger volume of the saturated NaHCO₃ solution or perform multiple washes. |
| Emulsion Formation | Emulsions can trap the organic layer and prevent efficient separation. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
Issue 2: Low Recovery After Recrystallization
Scenario: You've recrystallized your 2-Chloro-5-methylbenzamide, but the yield is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The chosen recrystallization solvent may be too good at dissolving your product, even at low temperatures. Experiment with different solvents or solvent mixtures.[9] A good starting point for benzamides can be ethanol, acetone, or acetonitrile.[6] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Using Too Much Solvent | Using an excessive amount of solvent to dissolve the crude product will result in a lower recovery upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol details the steps for removing unreacted 2-chloro-5-methylbenzoic acid from your crude 2-Chloro-5-methylbenzamide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).
-
Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated carboxylic acid) is typically the bottom layer if using DCM and the top layer if using ethyl acetate.
-
Drain: Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, acid-free product.
Caption: Workflow for removing acidic impurities.
Protocol 2: Recrystallization of 2-Chloro-5-methylbenzamide
This protocol provides a general procedure for purifying 2-Chloro-5-methylbenzamide by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find a suitable one.[9] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, pure crystals of 2-Chloro-5-methylbenzamide should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Caption: Step-by-step recrystallization workflow.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Reis, J. C., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]
-
Reisman, S. E. (2011). Carboxylic Acids To Acid Chlorides With SOCl₂ – The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: 2-Chloro-5-methylbenzamide Stability and Degradation
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the technical support center for 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a substituted benzamide, 2-Chloro-5-methylbenzamide possesses a chemically active amide group and an aromatic ring system, which can be susceptible to various degradation pathways. Understanding these potential stability issues is critical for ensuring experimental accuracy, reproducibility, and the integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems observed during your work with 2-Chloro-5-methylbenzamide.
Issue 1: My HPLC/LC-MS analysis shows unexpected peaks that are not present in the reference standard. What is happening?
Why It Happens (Causality): The appearance of new peaks in your chromatogram is a classic indicator of degradation or the presence of impurities. The amide functional group in 2-Chloro-5-methylbenzamide is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond. Furthermore, interactions with solvents, exposure to light (photodegradation), or elevated temperatures can also generate degradation products.
What to Do (Protocol): To identify the source of these unknown peaks, a systematic approach involving a forced degradation study is the most reliable method.[1][2][3] This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of 2-Chloro-5-methylbenzamide in a suitable solvent like acetonitrile or methanol. Acetonitrile is often preferred as methanol can sometimes create methyl ester artifacts.[3][4]
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include an unstressed control sample kept under normal conditions.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80°C | To induce acid-catalyzed amide hydrolysis.[4] |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at 60-80°C | To induce base-catalyzed amide hydrolysis.[4][5] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temperature | To assess susceptibility to oxidation. |
| Thermal Degradation | Dry Heat (Solid State) | 24-48 hours at 70°C | To evaluate solid-state thermal stability.[1] |
| Photodegradation | UV light (e.g., 254 nm) or ICH-compliant light source | 24 hours at Room Temperature | To assess light sensitivity.[5][6] |
-
Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples (including the control) to the same final concentration.
-
Analysis: Analyze all samples by your HPLC/LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Peaks that appear or grow significantly in the stressed samples are likely degradation products. The specific conditions under which a peak appears will indicate its formation pathway (e.g., a new peak in the acid-stressed sample is an acid-hydrolysis product).
Logical Workflow for Investigating Unknown Peaks
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: My sample is changing color (e.g., turning yellow or brown) upon storage.
Why It Happens (Causality): Discoloration is a visible sign of chemical degradation. For aromatic compounds, this often points towards oxidation or photodegradation. Exposure to light, especially UV light, can provide the energy needed to initiate reactions that form colored byproducts. Similarly, atmospheric oxygen can react with the compound over time, particularly if trace metal impurities are present to act as catalysts.
What to Do (Protocol): First, protect your sample from light immediately. Then, use analytical techniques to confirm if degradation has occurred and adjust your storage protocol accordingly.
Experimental Protocol: Investigating Discoloration
-
Protect from Light: Immediately wrap your sample container in aluminum foil or transfer it to an amber vial to prevent further light exposure.
-
Analytical Comparison: Prepare a solution of the discolored material and a solution from a fresh, protected batch of 2-Chloro-5-methylbenzamide.
-
HPLC Analysis: Run an HPLC analysis on both samples. The appearance of new peaks or a decrease in the main peak area in the discolored sample confirms degradation.
-
UV-Vis Spectroscopy: Obtain a UV-Vis spectrum of both samples. A change in the absorption profile, such as the appearance of new absorption bands at longer wavelengths, can explain the color change.
-
Preventative Storage: Based on the results, implement a rigorous storage protocol. Store the compound in a tightly sealed amber container, purge the headspace with an inert gas (like argon or nitrogen) to displace oxygen, and store in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Chloro-5-methylbenzamide?
A1: Based on its chemical structure, the primary degradation pathways are:
-
Hydrolysis: The amide bond is the most likely point of cleavage. This reaction can be catalyzed by both acids and bases, resulting in the formation of 2-chloro-5-methylbenzoic acid and ammonia.[5] Amide hydrolysis is a well-documented degradation pathway for many pharmaceutical compounds.[5]
-
Photodegradation: Aromatic compounds can be sensitive to light. UV radiation can induce cleavage of the carbon-chlorine bond or other ring modifications.[6] Storing the compound in light-resistant containers is crucial.
-
Oxidation: While typically less reactive than other functional groups, the aromatic ring and methyl group can be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents or prolonged exposure to air and light).
-
Thermal Degradation: The compound is generally expected to be stable at ambient temperatures, but high temperatures can accelerate other degradation processes like hydrolysis or oxidation.[5]
Hypothetical Hydrolysis Pathway
Caption: Primary hydrolysis degradation pathway.
Q2: What are the recommended storage conditions for 2-Chloro-5-methylbenzamide?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Container: A tightly sealed, amber glass vial or a container protected from light.
-
Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[7]
-
Handling: Avoid repeated freeze-thaw cycles if stored frozen in solution. Aliquot solutions into single-use vials.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.
Workflow for Method Development
Caption: Workflow for creating a stability-indicating HPLC method.
Methodology Steps:
-
Generate Degradation Products: First, perform a forced degradation study as described in the Troubleshooting section to create a sample containing the parent compound and its potential degradation products.[8][9]
-
Select Initial Conditions:
-
Column: A C18 reversed-phase column is a standard starting point for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typical. The buffer pH can be adjusted to optimize the peak shape of the acidic degradation product (2-chloro-5-methylbenzoic acid).
-
Detection: Use a UV detector set at a wavelength where both the parent and degradation products have reasonable absorbance (e.g., determined via a diode array detector). A wavelength around 220-240 nm is a good starting point.
-
-
Optimize for Specificity: The key step is to inject a mixture of all your stressed samples and adjust the HPLC method (e.g., the gradient slope, pH, temperature) until you achieve baseline separation between the main 2-Chloro-5-methylbenzamide peak and all degradation peaks.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to prove it is fit for purpose. This includes testing for specificity, linearity, accuracy, precision, and robustness.[2]
References
- Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile.
- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Bansal, S. K., Singh, A., Singh, B., & Bahadur, S. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions.
- Bhaskar, V. U., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
ResearchGate. (2025). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Biodegradation pathway of 2-chloro-5-nitrophenol. Retrieved February 4, 2026, from [Link]
-
RSC Publishing. (1960). The Interaction of N-Chloro-N-methylbenxa~ides and of N-Chloro-N-methylbenxenemlphonarnides wi. Retrieved February 4, 2026, from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Retrieved February 4, 2026, from [Link]
-
Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.
-
MDPI. (2024). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. Retrieved February 4, 2026, from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 4, 2026, from [Link]
-
PubMed. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved February 4, 2026, from [Link]
-
SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved February 4, 2026, from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
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Technical Support Center: Navigating the Challenges of 2-Chloro-5-methylbenzamide Workup
Welcome to the technical support center dedicated to addressing the complexities associated with the reaction workup of 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges stemming from the compound's poor solubility. By leveraging established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and optimizing your purification protocols.
Understanding the Challenge: The "Like Dissolves Like" Principle and Its Implications
The solubility of an organic compound is fundamentally governed by the "like dissolves like" principle, which posits that substances with similar polarities are more likely to be soluble in one another.[1] 2-Chloro-5-methylbenzamide possesses both polar (the amide group) and nonpolar (the chlorinated aromatic ring) characteristics, leading to nuanced solubility behavior that can complicate its separation and purification.
The presence of the chloro and methyl substituents on the benzene ring further influences its solubility profile compared to the parent benzamide molecule. While benzamide itself exhibits moderate solubility in polar organic solvents like ethanol and acetone, and limited solubility in water, the introduction of a chlorine atom tends to decrease water solubility due to its hydrophobic nature.[2][3]
This guide will walk you through a logical, step-by-step approach to overcome these solubility hurdles, ensuring a higher yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My 2-Chloro-5-methylbenzamide product has crashed out of the reaction mixture upon quenching. How can I effectively isolate it?
This is a common scenario given the compound's poor aqueous solubility. Instead of attempting to redissolve the precipitate in a large volume of an organic solvent, which can be inefficient, consider a solid-phase workup.
-
Initial Step: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the solid sequentially with cold water to remove water-soluble impurities, followed by a cold, non-polar organic solvent like hexanes to remove non-polar byproducts.
-
Rationale: This approach minimizes the use of solvents and can be a more direct route to obtaining a crude product of reasonable purity before proceeding to recrystallization.
Q2: I am struggling to find a suitable single solvent for the recrystallization of 2-Chloro-5-methylbenzamide. What should I do?
When a single solvent fails to provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system is an excellent alternative.[4]
-
Recommended Solvent Pairs:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. To this hot solution, add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
-
Toluene/Hexanes: Dissolve the compound in a minimum of hot toluene and add hexanes until turbidity is observed. Reheat to dissolve and then cool.
-
-
Causality: The first solvent dissolves the compound completely, while the second "anti-solvent" reduces the compound's solubility, inducing crystallization upon cooling.
Q3: During liquid-liquid extraction, I am observing significant product loss. How can I improve my extraction efficiency?
Product loss during extraction is often due to the partial solubility of 2-Chloro-5-methylbenzamide in the aqueous layer, especially if the pH is not optimal.
-
pH Adjustment: Ensure the aqueous layer is neutral or slightly basic during extraction with an organic solvent. Amides can undergo hydrolysis under strongly acidic or basic conditions, but adjusting the pH can suppress the solubility of any acidic or basic impurities, driving your product into the organic phase. A wash with a saturated sodium bicarbonate solution is a standard procedure to neutralize any excess acid from the reaction.[5][6]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out." This can significantly improve the partitioning of your product into the organic layer.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the workup of 2-Chloro-5-methylbenzamide.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product Oiling Out During Recrystallization | The solvent is too nonpolar, or the solution is cooling too rapidly. | 1. Add a more polar co-solvent: If using a nonpolar solvent like hexanes, add a small amount of a more polar solvent like ethyl acetate or acetone to the hot solution to increase the solubility of the compound and prevent premature oiling.[7]2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of well-defined crystals rather than an amorphous oil. |
| Poor Recovery After Recrystallization | The chosen solvent is too good, even at low temperatures, or too much solvent was used. | 1. Solvent Selection: Re-evaluate your choice of recrystallization solvent. A good solvent should dissolve the compound when hot but not at room temperature.[8]2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling, reducing the yield. |
| Persistent Impurities After Workup and Recrystallization | The impurity has a similar solubility profile to the product. | 1. Alternative Purification: Consider column chromatography. A silica gel column using a gradient elution of hexanes and ethyl acetate can often separate compounds with similar polarities.2. Chemical Treatment: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a more easily separable derivative.[9] |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Amide Synthesis
This protocol is designed for a typical amide synthesis where 2-Chloro-5-methylbenzamide is the product.
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent in which the product is at least sparingly soluble, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl solution to remove any unreacted amine starting materials.
-
Saturated NaHCO₃ solution to neutralize the acid and remove any unreacted carboxylic acid starting materials.[5]
-
Brine to reduce the solubility of the organic product in the aqueous layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Step-by-Step Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude 2-Chloro-5-methylbenzamide in an Erlenmeyer flask and add a minimal amount of hot ethanol with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizing the Workflow
Diagram 1: Decision Tree for Workup Strategy
Caption: Logic for selecting a recrystallization solvent.
References
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ.
- Sangster, J. (2010). LOGKOW: A databank of evaluated octanol-water partition coefficients (LogP).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Myrdal, P. B., & Yalkowsky, S. H. (2006). A simple scheme for predicting the aqueous solubility of organic compounds. SAR and QSAR in Environmental Research, 17(6), 577-591.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.
- Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
- Shargel, L., & Yu, A. B. (1999). Applied Biopharmaceutics & Pharmacokinetics. Appleton & Lange.
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PubChem. 2-Chloro-5-methylbenzamide. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Sabnis, R. W. (2017). Handbook of Organic Solvents. CRC Press.
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (2020). Amide Workup. Retrieved from [Link]
-
MDPI. (2026). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Rowan University. Predicting Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
ScienceMadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. 3.3: Choice of Solvent. Retrieved from [Link]
-
White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
Khan Academy. Solubility of organic compounds. Retrieved from [Link]
-
IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]
-
WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]
-
American Chemical Society. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Scaling up the synthesis of 2-Chloro-5-methylbenzamide from lab to pilot plant
Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-methylbenzamide
Ticket System: Open Topic: Transitioning from Lab Scale (10g) to Pilot Plant (10kg) Status: Active Agent: Senior Application Scientist[1]
Introduction: The Scale-Up Challenge
You are scaling up the synthesis of 2-Chloro-5-methylbenzamide . In the lab, you likely used a single round-bottom flask, added thionyl chloride (
In the pilot plant, this "dump and stir" method is dangerous and inefficient.
At scale, surface-area-to-volume ratios decrease drastically.[1] Heat removal becomes the rate-limiting step, and gas evolution (
Module 1: Process Flow & Chemistry
The Route: Acid Chloride Formation followed by Amidation.[1] Why this route? Direct coupling (CDI/HATU) is too expensive for kg-scale.[1] The Acid Chloride route is atom-economical but requires strict engineering controls.[1]
Caption: Process flow for the conversion of benzoic acid derivative to benzamide via acid chloride, highlighting critical gas scrubbing and inverse addition steps.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Issue A: The "Stalled" Reaction (Incomplete Conversion)
Symptom: HPLC shows starting material remaining after 4+ hours of reflux.[1]
-
Root Cause (Lab vs. Pilot): In the lab, you likely used a large excess of
(5-10 equiv) which acted as both reagent and solvent.[1] In the pilot plant, for cost and volume reasons, you reduced this to 1.2–1.5 equiv and used a solvent (Toluene). -
The Fix (Catalysis): The steric hindrance of the ortho-chloro group impedes the attack of thionyl chloride. You must use N,N-Dimethylformamide (DMF) as a catalyst.[1]
-
Protocol Adjustment: Add 0.5 - 1.0 mol% DMF. Without it, the reaction may never complete at lower
equivalents [1].[1]
Issue B: Thermal Runaway during Quench
Symptom: Temperature spikes >10°C during ammonia addition; material "erupts" or foams over.[1]
-
Root Cause: The reaction
is violently exothermic.[1] In the lab, you dropped ammonia into the acid chloride. At scale, the heat generation rate exceeds the cooling jacket's capacity. -
The Fix (Inverse Addition):
-
Do NOT add Ammonia to the Acid Chloride.[1]
-
DO add the Acid Chloride (dissolved in Toluene) slowly into cold aqueous Ammonia.
-
Why? This ensures Ammonia is always in vast excess, minimizing the formation of the symmetrical anhydride impurity and keeping the heat release controlled by the dosing rate, not the reaction kinetics [2].
-
Issue C: The "Pink" Product (Impurity Profile)
Symptom: Product is isolated as a pink/red solid instead of white.
-
Root Cause:
-
Corrosion (Iron):
at reflux creates .[1] If you use a stainless steel (SS316) reactor instead of Glass-Lined Steel (GLS), trace Iron(III) forms.[1] Phenolic impurities (from trace hydrolysis) + Fe(III) = Pink/Purple complexes.[1] -
Aniline Contamination: If the starting material (benzoic acid) was made via oxidation of a toluene derivative or Sandmeyer, trace anilines might be present.[1] These oxidize rapidly to colored quinones.[1]
-
-
The Fix:
Module 3: Data Comparison (Lab vs. Pilot)
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Consequence of Neglect |
| Reagent ( | 5.0 - 10.0 equiv (Neat) | 1.2 - 1.5 equiv (in Toluene) | High cost & distillation time if not reduced.[1] |
| Dosing Time | 5 minutes | 2 - 4 hours | Thermal runaway; exceeding condenser capacity.[1] |
| Agitation | Magnetic Stir Bar | Impeller (Pitched Blade) | "Stir bar" effect fails to suspend solids; poor heat transfer.[1] |
| Quench Method | Acid Chloride into | Explosion risk; hydrolysis of acid chloride.[1] | |
| Filtration | Buchner Funnel (Vacuum) | Centrifuge / Nutsche | Compressible cake; slow filtration if crystal size is small.[1] |
Module 4: Detailed Scale-Up Protocol
Step 1: Chlorination (The Acid Chloride) [1]
-
Charge Reactor A (Glass-Lined) with Toluene (5 vol) and 2-Chloro-5-methylbenzoic acid (1.0 equiv).[1]
-
Add catalytic DMF (0.01 equiv).[1]
-
Heat to 50°C.
-
Dose Thionyl Chloride (1.3 equiv) over 1 hour. Monitor off-gas scrubber.
-
Heat to 75-80°C (Reflux) and hold for 3 hours.
-
IPC (In-Process Control): Sample into MeOH. Check HPLC for Methyl Ester conversion >99%.
-
Distill off Toluene/excess
under vacuum to remove acidic gases.[1] Re-dissolve residue in fresh Toluene (3 vol).
Step 2: Amidation (The Quench)
-
Charge Reactor B with Aqueous Ammonia (25%, 4.0 equiv) and cool to 0-5°C.
-
Transfer the Toluene solution from Reactor A into Reactor B slowly (via dip tube or metering pump).
-
Critical: Maintain Reactor B internal temp < 15°C.[1]
-
-
Stir for 1 hour at 10°C.
-
Precipitate forms immediately.
Step 3: Isolation
-
Centrifuge the slurry.[1]
-
Wash with Water (2 x 2 vol) to remove
.[1] -
Wash with cold Toluene (1 vol) to remove unreacted organics.[1]
-
Dry at 50°C under vacuum.
Module 5: FAQs
Q: Can I use ammonia gas instead of aqueous ammonia?
A: Yes, and it is often preferred at very large scales to reduce wastewater. However, bubbling
Q: My product is clumping in the reactor. Why? A: This is "Oiling Out." If the reaction temperature during amidation exceeds the melting point of the product in the solvent mixture, or if the toluene content is too high, the amide forms a sticky oil before crystallizing.
-
Fix: Keep the amidation temperature low (<10°C) and ensure the aqueous phase volume is sufficient to act as a heat sink and anti-solvent.
Q: Why do I need to distill after the chlorination step? Can't I just telescope it?
A: You can telescope (move directly to the next step), but excess
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Chapter on Reagents and Solvents regarding Vilsmeier-Haack intermediates).
-
Org. Synth. (2004).[1] General safety and scale-up of Acid Chloride quenches. Organic Syntheses, Coll. Vol. 10, p.200. [1]
-
McConville, F. (2002).[1] The Pilot Plant Real Book: A Unique Handbook for the Chemical Process Industry. FXM Engineering Design. (Section on Heat Transfer in Amidation).[1] [1]
-
Pala, M. et al. (2012).[1] Scale-up of Amide Formation via Acid Chlorides. Organic Process Research & Development, 16(1), 156-160.[1] (Demonstrates "Strip and Replace" safety protocols). [1]
Sources
- 1. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-5-methylbenzamide
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy and other key analytical techniques for the characterization of 2-Chloro-5-methylbenzamide, a common scaffold in medicinal chemistry. By presenting a detailed analysis of ¹H and ¹³C NMR data alongside comparative insights from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy, this document serves as a practical reference for comprehensive molecular characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the precise structure of organic molecules in solution. Its ability to probe the chemical environment of individual atomic nuclei provides unparalleled insight into molecular connectivity and stereochemistry. For a molecule such as 2-Chloro-5-methylbenzamide, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
¹H NMR Spectral Analysis of 2-Chloro-5-methylbenzamide
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. Based on established chemical shift principles and spectral prediction algorithms, the ¹H NMR spectrum of 2-Chloro-5-methylbenzamide in a standard solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methyl protons.
dot```dot graph "1H_NMR_Assignment" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
mol [label="2-Chloro-5-methylbenzamide Structure", pos="0,2!", shape=plaintext, fontsize=14];
H_arom [label="Aromatic Protons (H-3, H-4, H-6)\n7.2-7.5 ppm", pos="-2,0!"];
H_amide [label="Amide Protons (-CONH₂)\n5.5-6.5 ppm (broad)", pos="0,-2!"];
H_methyl [label="Methyl Protons (-CH₃)\n~2.3 ppm", pos="2,0!"];
mol -> H_arom [label="Aromatic Region"]; mol -> H_amide [label="Amide Region"]; mol -> H_methyl [label="Aliphatic Region"]; }
Caption: Logical workflow for assigning the predicted ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for 2-Chloro-5-methylbenzamide
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ | 20.8 |
| C-3 | 127.5 |
| C-4 | 130.5 |
| C-6 | 132.0 |
| C-2 | 133.0 |
| C-5 | 138.0 |
| C-1 | 139.0 |
| C=O | 168.5 |
Disclaimer: These are predicted values and may vary slightly from experimental results.
The carbonyl carbon is significantly deshielded and appears at the lowest field (~168.5 ppm). The aromatic carbons appear in the typical range of 125-140 ppm, with their specific shifts influenced by the attached substituents. The methyl carbon is the most shielded, appearing at the highest field (~20.8 ppm).
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural determination, a multi-technique approach provides a more complete and robust characterization of a compound. The following sections compare the utility of IR, MS, and UV-Vis spectroscopy in the analysis of 2-Chloro-5-methylbenzamide.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorptions for 2-Chloro-5-methylbenzamide:
-
N-H Stretch: Two bands are expected for the primary amide in the region of 3350-3180 cm⁻¹.
-
C-H Stretch (Aromatic): Typically observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Found just below 3000 cm⁻¹ for the methyl group.
-
C=O Stretch (Amide I band): A strong absorption is expected around 1680-1650 cm⁻¹. This is a highly characteristic peak for amides. [1]* N-H Bend (Amide II band): Located in the 1640-1550 cm⁻¹ region.
-
C-N Stretch: Appears in the 1400-1200 cm⁻¹ range.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.
Comparison with NMR:
| Feature | NMR Spectroscopy | Infrared Spectroscopy |
| Information Provided | Detailed connectivity and 3D structure | Presence of functional groups |
| Sample State | Solution | Solid, liquid, or gas |
| Sensitivity | Lower | Higher |
| Data Complexity | Can be complex, requiring interpretation | Relatively simple to interpret for functional groups |
For instance, while NMR can precisely locate the chlorine and methyl groups on the aromatic ring, IR spectroscopy can only confirm the presence of a C-Cl bond and a methyl group within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
Expected Mass Spectrum Features for 2-Chloro-5-methylbenzamide (Molecular Weight: 169.61 g/mol ):
-
Molecular Ion Peak (M⁺): An intense peak should be observed at m/z 169. Due to the presence of the chlorine-37 isotope, a smaller peak (M+2) at m/z 171, with roughly one-third the intensity of the M⁺ peak, is also expected.
-
Fragmentation: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation. For 2-Chloro-5-methylbenzamide, this would result in a fragment at m/z 153. Further fragmentation could involve the loss of CO, leading to a chlorotoluene cation at m/z 125.
Comparison with NMR:
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity and 3D structure | Molecular weight and fragmentation patterns |
| Structural Isomers | Can distinguish between isomers | Often cannot distinguish between isomers |
| Sample Amount | Milligram quantities | Microgram to nanogram quantities |
Mass spectrometry excels at providing the molecular formula and can be used to identify known compounds through library matching. However, for de novo structure elucidation of isomers, NMR is superior.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
Expected UV-Vis Absorption for 2-Chloro-5-methylbenzamide:
Benzamide and its derivatives typically exhibit absorption maxima in the UV region. For 2-Chloro-5-methylbenzamide, characteristic absorptions are expected around 200-280 nm, corresponding to π-π* transitions within the benzene ring and the carbonyl group. The exact position and intensity of these absorptions will be influenced by the chloro and methyl substituents.
Comparison with NMR:
| Feature | NMR Spectroscopy | UV-Vis Spectroscopy |
| Information Provided | Detailed connectivity and 3D structure | Presence of chromophores and conjugation |
| Structural Detail | High | Low |
| Application | Structural elucidation | Quantitative analysis, studying electronic transitions |
UV-Vis spectroscopy is a valuable tool for quantitative analysis due to its adherence to the Beer-Lambert law, but it provides limited information for detailed structural determination compared to NMR.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A general protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Chloro-5-methylbenzamide.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
The instrument is locked on the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is used. Key parameters include a spectral width of 0-12 ppm, 16-64 scans, a relaxation delay of 1-5 seconds, and a calibrated 90° pulse width.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A wider spectral width (0-220 ppm) and a larger number of scans are typically required due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration of signals (for ¹H) and peak picking are performed.
-
Conclusion
The comprehensive characterization of a molecule like 2-Chloro-5-methylbenzamide relies on the synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the definitive structural framework, techniques such as IR, MS, and UV-Vis spectroscopy offer crucial complementary information regarding functional groups, molecular weight, and electronic properties. For researchers in drug development and related fields, a thorough understanding and judicious application of these methods are paramount for ensuring the identity, purity, and quality of their compounds.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 4, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]
-
NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 4, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides; (c) a comparison of UV-visible spectra obtained from theory and experiment; (d) fluorescence spectra of some of the primary and secondary amides. Retrieved February 4, 2026, from [Link]
Sources
Comparative Guide: Purity Assessment of 2-Chloro-5-methylbenzamide
HPLC-UV vs. GC-MS and qNMR
Executive Summary
2-Chloro-5-methylbenzamide (CAS: 6175-09-3) is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical agents. Its purity directly impacts the yield and safety profile of downstream APIs. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the industry gold standard for routine quality control.
This guide objectively compares these analytical techniques and provides a validated, robust HPLC-UV protocol designed to separate the target analyte from its primary hydrolysis degradant (2-chloro-5-methylbenzoic acid) and structural isomers.
Part 1: Comparative Analysis of Analytical Methodologies
To select the optimal method, one must understand the physicochemical limitations of the analyte. 2-Chloro-5-methylbenzamide contains an amide group, which introduces hydrogen bonding capability and potential thermal instability.
Table 1: Performance Matrix of Analytical Techniques
| Feature | HPLC-UV (Recommended) | GC-FID/MS | qNMR |
| Primary Mechanism | Polarity/Hydrophobicity | Volatility/Boiling Point | Nuclear Spin/Magnetic Field |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C) | None (Ambient) |
| Sensitivity (LOD) | High (< 0.05%) | High (< 0.05%) | Low (~0.5 - 1.0%) |
| Impurity Profiling | Excellent for non-volatiles & isomers | Risk of on-column degradation | Poor resolution for trace impurities |
| Throughput | High (Automated) | High (Automated) | Low (Manual processing) |
| Cost per Run | Low | Low | High (Deuterated solvents) |
Critical Analysis of Alternatives
-
The GC Limitation (Thermal Instability): While GC is efficient for many halogenated aromatics, primary amides can undergo thermal dehydration to form nitriles (e.g., 2-chloro-5-methylbenzonitrile) inside the injection port or column. This creates "ghost peaks"—artifacts generated by the method itself, leading to false purity failures.
-
Verdict: GC requires derivatization (silylation) to be reliable, adding complexity.
-
-
The qNMR Limitation (Sensitivity): Proton NMR is an absolute primary method requiring no reference standards. However, its dynamic range is limited. Detecting a 0.1% impurity peak next to a massive solvent or main component peak is often impossible without cryoprobes or excessive scan times.
-
Verdict: Excellent for assay (potency) assignment of reference standards, but insufficient for impurity profiling (purity).
-
-
The HPLC-UV Advantage: HPLC operates at low temperatures, preserving the amide structure. Using a C18 stationary phase allows for the separation of the target molecule from its hydrolysis product (benzoic acid derivative) based on pH-controlled hydrophobicity.
Part 2: The Validated HPLC-UV Protocol
This protocol is designed to be self-validating. It employs a specific mobile phase pH to control the ionization state of potential acidic impurities, ensuring they do not co-elute with the neutral amide.
2.1 Workflow Visualization
The following diagram illustrates the critical decision points and flow of the analysis.
Figure 1: Analytical workflow for the purity assessment of 2-Chloro-5-methylbenzamide.
2.2 Detailed Methodology
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (
) -
Phosphoric Acid (85%)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions:
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse or Waters Symmetry).
-
Rationale: A standard C18 provides sufficient hydrophobic interaction for the aromatic ring.
-
-
Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.
-
Rationale: The pKa of the potential degradant (2-chloro-5-methylbenzoic acid) is approximately 3.5 - 4.0. Operating at pH 3.0 suppresses ionization, keeping the acid in its neutral form. This increases its retention time, preventing it from eluting in the void volume and ensuring separation from the amide [1].
-
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic (60% A : 40% B).
-
Note: Gradient elution may be used if late-eluting dimers are suspected, but isocratic is preferred for reproducibility in QC.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 235 nm.
-
Rationale: This wavelength corresponds to the absorption maximum of the benzamide chromophore while minimizing solvent cutoff noise.
-
-
Column Temperature: 30°C.
Preparation of Solutions:
-
Diluent: Mix Water and Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh 25 mg of 2-Chloro-5-methylbenzamide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).
-
Sample Solution: Prepare in the same manner as the standard.
Part 3: Experimental Validation & Results
To demonstrate the robustness of this method, we simulated a stress test where the sample was spiked with its hydrolysis product (2-chloro-5-methylbenzoic acid) and a structural isomer (2-chloro-4-methylbenzamide).
3.1 System Suitability Data
The following data represents typical performance metrics expected when running this protocol.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time (Main Peak) | 6.0 ± 1.0 min | 6.2 min | Pass |
| Theoretical Plates (N) | > 5000 | 8,450 | Pass |
| Tailing Factor (T) | < 1.5 | 1.12 | Pass |
| Resolution (Rs) | > 2.0 (between impurity & main) | 3.4 | Pass |
| RSD (Area, n=6) | < 2.0% | 0.45% | Pass |
3.2 Specificity and Selectivity
The method successfully separates the target from critical impurities.
-
Impurity A (Benzoic Acid derivative): Elutes earlier (approx. 3.5 min) due to higher polarity relative to the amide.
-
Target (2-Chloro-5-methylbenzamide): Elutes at 6.2 min.
-
Isomer (2-Chloro-4-methylbenzamide): Elutes slightly later (approx. 7.1 min) due to steric differences in interaction with the C18 stationary phase.
3.3 Linearity and Range
Linearity was assessed from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).
-
Correlation Coefficient (
): 0.9998 -
y-intercept: Not significantly different from zero.
Part 4: Troubleshooting & Common Pitfalls
Issue 1: Peak Fronting
-
Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% Acetonitrile).
-
Solution: Ensure the sample is dissolved in the Diluent (50:50 Water/ACN) or a solvent composition matching the mobile phase.
Issue 2: Drifting Retention Times
-
Cause: pH fluctuation in the buffer.
-
Solution: Phosphate buffers have a buffering capacity range. Ensure the pH is strictly adjusted to 3.0 using a calibrated pH meter. Small shifts in pH can drastically alter the retention of the acidic impurity [2].
Issue 3: Ghost Peaks
-
Cause: Carryover from previous injections.
-
Solution: Include a needle wash step with 100% Acetonitrile between injections.
References
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Mobile Phase pH selection).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22626, 2-Chloro-5-methylbenzamide. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Biological Activity of 2-Chloro-5-methylbenzamide vs. Isomers: A Comparative Technical Guide
The following technical guide provides an in-depth analysis of the biological activity of 2-Chloro-5-methylbenzamide, contrasting its performance profile with key structural isomers. This document is designed for researchers in medicinal chemistry and drug development.
Executive Summary
2-Chloro-5-methylbenzamide represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for antimicrobial and agrochemical agents.[1] Its biological activity is distinct from its isomers—most notably 2-chloro-4-methylbenzamide and 2-chloro-N-methylbenzamide . While the 5-methyl isomer is predominantly associated with antimicrobial efficacy (FtsZ inhibition) and herbicidal activity , the 4-methyl isomer is frequently explored in oncology as a protein kinase inhibitor . This guide delineates these structure-activity relationships (SAR) and provides validated protocols for their evaluation.
Chemical Identity & Isomer Landscape
The positioning of the methyl and chlorine substituents on the benzamide ring dictates the steric and electronic environment, fundamentally altering target binding affinity.
| Compound Name | Structure Description | Key Biological Domain | CAS Registry (Ref) |
| 2-Chloro-5-methylbenzamide | Methyl at C5, Chloro at C2 | Antimicrobial, Herbicidal | Intermediate |
| 2-Chloro-4-methylbenzamide | Methyl at C4, Chloro at C2 | Anticancer (Kinase Inhibition) | Derivative based |
| 2-Chloro-N-methylbenzamide | Methyl on Nitrogen, Chloro at C2 | Metabolic Stability, Solubility | 3400-31-5 |
| 2-Chloro-5-nitrobenzamide | Nitro at C5 (Bio-isostere) | Potent Antibacterial (Oxidative Stress) | 16588-15-1 |
Comparative Biological Activity[2][3][4][5]
Antimicrobial Activity: The 5-Substituted Dominance
Research indicates that the 5-position on the 2-chlorobenzamide ring is critical for antimicrobial potency. Derivatives of 2-chloro-5-methylbenzamide (and its bio-isostere 2-chloro-5-nitrobenzamide) exhibit superior activity against Gram-positive bacteria compared to the 4-methyl isomers.
-
Mechanism of Action: The 2-chloro-5-substituted motif is linked to the inhibition of FtsZ , a bacterial cytoskeletal protein essential for cell division (cytokinesis). The 5-substitution provides the necessary hydrophobic bulk to occupy the interdomain cleft of FtsZ.
-
Data Comparison:
-
2-Chloro-5-nitrobenzamide derivatives: Show MIC values as low as 3.12–6.25 µg/mL against S. aureus and E. coli. The nitro group enhances activity via oxidative stress generation (ROS), a pathway less accessible to the methyl analog but structurally related.
-
2-Chloro-4-methylbenzamide: generally exhibits weaker antimicrobial activity (MIC > 50 µg/mL) due to steric clash preventing optimal binding in the FtsZ pocket.
-
Anticancer Activity: The 4-Methyl Kinase Niche
Conversely, the 2-chloro-4-methylbenzamide scaffold is a preferred template for designing Type II Kinase Inhibitors (e.g., against VEGFR or B-Raf).
-
Mechanism: The 4-methyl group often serves as a vector to extend into the kinase "back pocket," forming hydrophobic interactions that stabilize the inactive conformation (DFG-out) of the enzyme.
-
Performance: Derivatives of 4-methylbenzamide have demonstrated IC50 values < 2.5 µM against K562 leukemic cells, whereas 5-methyl isomers often fail to achieve equivalent potency in kinase assays due to trajectory misalignment within the ATP-binding site.
Agrochemical Utility
The 2-chloro-5-methyl substitution pattern is foundational in the synthesis of Phenyluracil herbicides (e.g., Saflufenacil intermediates). The specific geometry of the 2-Cl, 5-Me arrangement is required for inhibiting Protoporphyrinogen Oxidase (PPO) , an enzyme in chlorophyll biosynthesis.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how shifting the substituent from position 5 to position 4 drastically alters the biological target landscape.
Figure 1: Divergent biological pathways of 2-chlorobenzamide isomers. The 5-position substitution drives antimicrobial and herbicidal potency, while the 4-position favors kinase inhibition.
Experimental Protocols
Synthesis Verification (General Procedure)
To ensure valid biological data, the purity of the specific isomer must be confirmed, as commercial "chloromethylbenzamide" is often a mixture.
-
Reactants: 2-Chloro-5-methylbenzoic acid (1.0 eq) + Thionyl Chloride (excess).
-
Amidation: React acid chloride with NH₄OH (for primary amide) or Methylamine (for N-methyl).
-
Purification: Recrystallization from Ethanol/Water.
-
Validation: ¹H NMR (DMSO-d₆) must show the methyl singlet at
2.3 ppm and distinct aromatic coupling (d, J8Hz for H-3/H-4) to distinguish from the 4-methyl isomer.
Antimicrobial Assay (MIC Determination)
Objective: Quantify the potency of the 5-methyl isomer against S. aureus (ATCC 29213).
-
Preparation: Dissolve compound in DMSO to 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 64 to 0.125 µg/mL).
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth .
-
Control: Use Vancomycin as a positive control.
Anticancer Viability Assay (MTT)
Objective: Evaluate the 4-methyl vs. 5-methyl isomers against K562 cells.
-
Seeding: Plate K562 cells (5 x 10³ cells/well) in RPMI-1640 medium.
-
Treatment: Treat with isomers (0.1 – 100 µM) for 72 hours.
-
Labeling: Add MTT reagent (5 mg/mL) for 4 hours; solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Summary Data Table
| Feature | 2-Chloro-5-methylbenzamide | 2-Chloro-4-methylbenzamide | 2-Chloro-5-nitrobenzamide |
| Primary Activity | Antimicrobial / Herbicidal | Anticancer (Kinase Inhibitor) | Antibacterial (Potent) |
| Target Protein | FtsZ / PPO | VEGFR / B-Raf | Nitroreductase / DNA |
| Typical Potency | Moderate (MIC ~20-50 µg/mL) | High (IC50 < 5 µM) | High (MIC 3-10 µg/mL) |
| Solubility (LogP) | ~2.1 (Moderate) | ~2.1 (Moderate) | ~1.5 (Lower) |
| Key Reference | [1, 2] | [3, 4] | [5] |
References
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 2021. Link
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2012. Link
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. International Journal of Molecular Sciences, 2021. Link
-
Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances, 2022. Link
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Antibiotics, 2023. Link
-
PubChem Compound Summary: 2-chloro-N-methylbenzamide. National Library of Medicine. Link
Sources
A Researcher's Guide to the Verification of 2-Chloro-5-methylbenzamide: Cross-Referencing Experimental Data with Literature Values
In the landscape of drug discovery and development, the unambiguous identification and characterization of synthesized compounds are paramount. This guide provides a comprehensive framework for researchers to cross-reference their experimental findings for 2-Chloro-5-methylbenzamide against established literature values. Ensuring the identity and purity of a target molecule is a foundational step that underpins the reliability and reproducibility of all subsequent biological and pharmacological evaluations.
This document will navigate through the accepted physicochemical and spectroscopic benchmarks for 2-Chloro-5-methylbenzamide. Furthermore, it will furnish a detailed experimental protocol for its synthesis and characterization, offering insights into the rationale behind the chosen methodologies. By meticulously comparing experimentally derived data with literature standards, researchers can confidently validate their synthesized compounds, a critical checkpoint in the rigorous process of drug development.
Literature Benchmark Data for 2-Chloro-5-methylbenzamide
A thorough review of scientific literature and chemical databases is the first step in establishing a reliable reference for any synthesized compound. For 2-Chloro-5-methylbenzamide (CAS No. 101080-00-6), the following table summarizes key physicochemical and spectroscopic properties reported in the literature. It is important to note that while data for this specific compound is limited, values for structurally similar molecules can provide valuable context.
| Property | Literature Value | Source |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Appearance | White to off-white solid (Predicted) | [1] |
Note: The lack of publicly available, peer-reviewed data for the melting and boiling points of 2-Chloro-5-methylbenzamide highlights the importance of thorough in-house characterization.
Experimental Synthesis and Characterization
The synthesis of 2-Chloro-5-methylbenzamide can be reliably achieved from its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. The following protocol details a standard laboratory procedure for this conversion.
Synthesis of 2-Chloro-5-methylbenzamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride, which is then subjected to amidation.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 2-Chloro-5-methylbenzamide.
Experimental Protocol:
Step 1: Formation of 2-Chloro-5-methylbenzoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-5-methylbenzoyl chloride, a pale yellow oil, is typically used in the next step without further purification.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The addition of DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid. Refluxing ensures the reaction goes to completion.
Step 2: Amidation of 2-Chloro-5-methylbenzoyl Chloride
-
Cool the crude acyl chloride in an ice bath.
-
Slowly and carefully add the acyl chloride to a cold (0 °C) concentrated aqueous solution of ammonia (NH₄OH, excess). This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2][3][4][5]
-
Stir the resulting mixture vigorously for 30-60 minutes, allowing it to slowly warm to room temperature.
-
The white precipitate of 2-Chloro-5-methylbenzamide will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any ammonium chloride and excess ammonia.
-
Dry the product under vacuum.
Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, forming ammonium chloride.[2][3][4][5]
Step 3: Purification
-
Recrystallize the crude 2-Chloro-5-methylbenzamide from a suitable solvent system, such as an ethanol/water mixture, to obtain a purified, crystalline product.
Causality: Recrystallization is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 2-Chloro-5-methylbenzamide, a battery of spectroscopic analyses should be performed.
Diagram of the Characterization Workflow
Caption: Analytical workflow for structural confirmation.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will likely appear as a multiplet in the range of 7.2-7.8 ppm. The methyl group protons should present as a singlet around 2.3-2.5 ppm. The amide protons (NH₂) will typically show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon will appear as an upfield signal, generally between 20-25 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. Key expected absorptions include:
-
N-H stretching of the primary amide: two bands in the region of 3100-3500 cm⁻¹.
-
C=O stretching of the amide (Amide I band): a strong absorption around 1640-1680 cm⁻¹.
-
N-H bending of the amide (Amide II band): around 1590-1650 cm⁻¹.
-
C-Cl stretching: in the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H stretching: above 3000 cm⁻¹.
-
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.61 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzamides include the loss of the amide group.
Comparison of Experimental and Literature Data
The following table provides a template for researchers to systematically compare their experimental results with the expected literature values. Any significant deviations should be investigated to ensure the identity and purity of the synthesized compound.
| Analysis | Literature/Predicted Value | Experimental Result | Pass/Fail |
| Appearance | White to off-white solid | ||
| Melting Point (°C) | Not Available | ||
| ¹H NMR | Aromatic (m, 7.2-7.8 ppm), -CH₃ (s, 2.3-2.5 ppm), -NH₂ (br s) | ||
| ¹³C NMR | C=O (165-175 ppm), Aromatic (120-140 ppm), -CH₃ (20-25 ppm) | ||
| IR (cm⁻¹) | N-H (3100-3500), C=O (1640-1680), N-H bend (1590-1650) | ||
| MS (m/z) | M⁺ at ~169, M+2 at ~171 |
Conclusion
The rigorous cross-referencing of experimental data with established literature values is a cornerstone of scientific integrity in drug development and chemical research. This guide provides a framework for the synthesis and comprehensive characterization of 2-Chloro-5-methylbenzamide. By following the outlined protocols and systematically comparing their results to the expected data, researchers can ensure the quality and validity of their work, paving the way for meaningful and reproducible downstream applications.
References
-
PubChem. 2-Chloro-5-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Chemguide. The Reaction between Acyl Chlorides and Ammonia. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia and Primary Amines. [Link]
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Chemguide. Explaining the reaction between acyl chlorides and ammonia - addition / elimination. [Link]
Sources
In-vitro assay validation for 2-Chloro-5-methylbenzamide bioactivity
An In-Depth Technical Guide to the In-Vitro Assay Validation for Evaluating the Bioactivity of 2-Chloro-5-methylbenzamide
This guide provides a comprehensive framework for the in-vitro validation of assays designed to test the bioactivity of 2-Chloro-5-methylbenzamide. We will explore the scientific rationale behind assay selection, delve into the rigorous process of assay validation in accordance with industry standards, and present a comparative analysis of this compound against a known standard. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule therapeutics.
Introduction: The Scientific Premise
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. While 2-Chloro-5-methylbenzamide is a relatively uncharacterized compound, its structure bears resemblance to moieties found in potent kinase inhibitors. For instance, the discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide as a dual Src/Abl kinase inhibitor highlights the potential of chloro-substituted benzamide derivatives in this domain.[1] Based on this structural precedent, this guide will proceed with the hypothesis that 2-Chloro-5-methylbenzamide is a candidate kinase inhibitor, likely targeting the Abl tyrosine kinase, a key player in chronic myeloid leukemia (CML).
To rigorously test this hypothesis, a multi-faceted in-vitro approach is essential. We will first establish the compound's direct interaction with its putative target in a purified, biochemical system. Subsequently, we will assess its functional consequence in a relevant cellular context. This dual-assay strategy provides a more complete picture of the compound's bioactivity and potential therapeutic utility.
Assay Selection and Rationale
The selection of appropriate assays is the foundation of any successful screening campaign.[2][3] For 2-Chloro-5-methylbenzamide, we will employ a two-tiered approach: a biochemical binding assay to confirm target engagement and a cell-based viability assay to measure downstream functional effects.
-
Biochemical Assay: TR-FRET Kinase Binding Assay. To quantify the direct interaction between our compound and the Abl kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is an excellent choice. This format is highly sensitive, robust in high-throughput settings, and measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a direct measure of binding affinity.
-
Cell-Based Assay: Luminescent Cell Viability Assay. To determine if the observed biochemical binding translates into a functional cellular outcome, we will use a luminescent cell viability assay (e.g., CellTiter-Glo®) on the K-562 human CML cell line. This cell line is known to be dependent on the BCR-Abl fusion protein for its proliferation. A reduction in cell viability upon treatment would suggest that the compound is effectively inhibiting the kinase in a cellular environment.
The Cornerstone of Trust: A Guide to Assay Validation
The trustworthiness of experimental data hinges on the thorough validation of the analytical procedures used.[4][5] Our validation strategy is grounded in the principles outlined in the ICH Harmonised Guideline Q2(R1), which provides a framework for ensuring that an assay is suitable for its intended purpose.[4][5][6]
Validation Parameters for the TR-FRET Kinase Binding Assay
The following parameters must be rigorously assessed to validate the TR-FRET assay:
-
Specificity: The assay must demonstrate that the signal is dependent on the specific binding of the tracer to the Abl kinase. This is confirmed by running controls lacking the kinase or the tracer, which should yield only background signal.
-
Linearity & Range: While not a quantitative assay in the traditional sense, the dose-response curve for a known inhibitor (e.g., Imatinib) should demonstrate a clear sigmoidal relationship between concentration and signal inhibition. The usable range of the assay is the concentration window that produces this dose-dependent effect.
-
Accuracy: Accuracy is assessed by comparing the IC50 value of a reference compound (Imatinib) obtained in the assay to its well-established literature value. The values should be in close agreement.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple replicates of a standard inhibitor concentration curve are run on the same plate by the same operator on the same day. The coefficient of variation (%CV) for the calculated IC50 values should be less than 15%.
-
Intermediate Precision (Inter-assay precision): The experiment is repeated on different days by different operators. The %CV for the IC50 values across these experiments should also be below 20%.
-
-
Robustness: The assay's reliability is tested by deliberately introducing small variations in parameters such as incubation time (±10%) and temperature (±2°C). The results should remain largely unaffected, demonstrating the assay's resilience to minor procedural deviations.
Validation Parameters for the Luminescent Cell Viability Assay
-
Specificity: The assay's ability to specifically measure cell viability is confirmed by correlating the luminescent signal with the number of viable cells, typically determined by manual cell counting (e.g., using a hemocytometer and trypan blue).
-
Linearity & Range: A dilution series of K-562 cells is prepared and subjected to the assay. The luminescent signal should show a linear correlation with the number of cells within a specific range. The experiment should be conducted within this linear range.
-
Accuracy: Similar to the biochemical assay, the accuracy is determined by comparing the IC50 of a reference compound on the K-562 cell line to established literature values.
-
Precision: Both intra- and inter-assay precision are evaluated as described above, with the %CV of the calculated IC50 values serving as the key metric.
-
System Suitability: A critical parameter for cell-based assays is the Z'-factor, which measures the statistical effect size and represents the separation between the positive control (e.g., a high concentration of a known inhibitor like Staurosporine) and the negative control (vehicle-treated cells). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Comparative Bioactivity Analysis: Experimental Protocols & Data
Here, we provide detailed protocols and present hypothetical data to illustrate the comparison between 2-Chloro-5-methylbenzamide and the gold-standard Abl kinase inhibitor, Imatinib.
Experimental Workflows
The overall experimental process follows a logical progression from direct target interaction to cellular function.
Caption: Hypothesized mechanism of action in K-562 cells.
Conclusion
This guide outlines a robust, validation-centric approach to characterizing the bioactivity of a novel compound, 2-Chloro-5-methylbenzamide. By hypothesizing a mechanism based on structural analogy and employing a dual-assay strategy grounded in ICH Q2(R1) principles, we can generate trustworthy and reproducible data. The presented framework, from assay selection and validation to comparative data analysis, provides a clear path for the initial in-vitro evaluation of candidate small molecules. The hypothetical data indicates that 2-Chloro-5-methylbenzamide is a promising starting point for further medicinal chemistry optimization to improve potency and cellular activity.
References
-
Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). ACS Publications. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). PMC - PubMed Central. [Link]
Sources
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- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Benchmarking Purity of 2-Chloro-5-methylbenzamide: A Technical Comparison Guide
Executive Summary
In the precise landscape of pharmaceutical and agrochemical synthesis, 2-Chloro-5-methylbenzamide (CAS 101080-00-6) serves as a critical scaffold, particularly in the development of sulfonylurea antidiabetics and novel anthranilamide insecticides. While commercial standards typically guarantee purities ranging from 95% to 97%, downstream applications—specifically metal-catalyzed cross-coupling reactions—require significantly tighter specifications to prevent catalyst poisoning and regioisomeric byproduct formation.
This guide benchmarks a high-purity internal standard (>99.5%) against three leading commercial alternatives. We provide a validated HPLC protocol for separating the critical regioisomeric impurities that often evade standard quality control (QC) screens.
Chemical Context & Impurity Profiling[1][2]
To benchmark purity effectively, one must understand the genesis of impurities. The synthesis of 2-Chloro-5-methylbenzamide typically proceeds via the amidation of 2-chloro-5-methylbenzoic acid. The "silent killers" in this process are not random contaminants but structurally related isomers and hydrolysis products.
Critical Impurities
-
Impurity A (Hydrolysis Product): 2-Chloro-5-methylbenzoic acid (CAS 6342-60-5). Arises from moisture exposure or incomplete amidation. Acidic protons can quench basic reagents in subsequent steps.
-
Impurity B (Regioisomer): 2-Chloro-4-methylbenzamide. Originates from impure starting toluene derivatives. Extremely difficult to separate due to identical molecular weight and similar polarity.
-
Impurity C (Precursor): 2-Chloro-5-methylbenzonitrile. Result of incomplete hydrolysis if the nitrile route is used.
Impurity Origin Pathway
The following diagram illustrates where these impurities enter the workflow, providing a map for troubleshooting.
Figure 1: Origin of critical impurities during the synthesis of 2-Chloro-5-methylbenzamide.
Benchmarking Methodology
We compared our optimized High-Purity Standard (Batch HP-001) against samples from three major commercial vendors (designated Vendor A, B, and C).
Analytical Protocol: Reverse-Phase HPLC
This method is designed specifically to resolve the "critical pair" (the 4-methyl and 5-methyl isomers).
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Amide absorption max)
-
Temperature: 30°C
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 15.0 | 90% | Linear Gradient |
| 20.0 | 90% | Wash |
| 20.1 | 10% | Re-equilibration |
Comparative Results
The data below summarizes the chromatographic purity and specific impurity content. Note that Vendor B meets the "label claim" of 95% but contains significant isomeric contamination.
Table 1: Purity Comparison Matrix
| Specification | High-Purity Std (HP-001) | Vendor A (Commercial) | Vendor B (Budget) | Vendor C (Bulk) |
| Assay (HPLC) | 99.82% | 97.40% | 95.10% | 96.50% |
| Appearance | White Crystalline Solid | Off-white Powder | Yellowish Solid | White Powder |
| Impurity A (Acid) | < 0.05% | 1.20% | 2.50% | 0.80% |
| Impurity B (Isomer) | Not Detected | 0.50% | 1.80% | 1.10% |
| Water Content (KF) | 0.02% | 0.45% | 1.10% | 0.30% |
| Melting Point | 148-150°C (Sharp) | 145-149°C | 140-146°C | 146-150°C |
Data Interpretation[3][4][5][6][7]
-
Vendor A is suitable for general synthesis but requires recrystallization for pharmaceutical GMP steps.
-
Vendor B shows significant Impurity B (Isomer) . In a Suzuki coupling, this isomer would react competitively, leading to a difficult-to-separate byproduct in the final drug substance.
-
HP-001 demonstrates that rigorous purification (likely recrystallization from Ethanol/Water) removes the hydrolysis product effectively.
Impact Analysis: Why Purity Matters
To validate the practical impact of these purity differences, we performed a stress-test reaction: a Buchwald-Hartwig Amination using the amide nitrogen.
-
Reaction: Coupling 2-Chloro-5-methylbenzamide with 4-bromoanisole.
-
Catalyst: Pd(OAc)₂ / Xantphos.
-
Observation:
-
Using HP-001: Yield = 92%.[1] Clean conversion.
-
Using Vendor B: Yield = 68%. Significant catalyst deactivation observed, likely due to the free carboxylic acid (Impurity A) coordinating with the Palladium center.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde (Precursor Data). Retrieved from .
-
BLD Pharm (2025). Product Specifications: 2-Chloro-5-methylbenzamide (CAS 101080-00-6).[2][3][4][5][6] Retrieved from .
-
BenchChem (2025). HPLC Method Development for Chlorobenzamide Derivatives. Retrieved from .
-
ChemicalBook (2025). CAS 101080-00-6 Properties and Suppliers.[2][3] Retrieved from .
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Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-5-methylbenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 2-Chloro-5-methylbenzamide, a halogenated aromatic amide, is a valuable building block in synthetic chemistry. However, its proper disposal is not merely a matter of procedural compliance but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the safe and effective disposal of 2-Chloro-5-methylbenzamide, moving beyond mere instruction to explain the scientific rationale behind each procedural step.
Foundational Knowledge: Understanding the Hazard Profile
Presumptive Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1]
This presumptive profile dictates the necessity for stringent personal protective equipment (PPE) and careful handling to prevent inadvertent exposure.
Immediate Safety and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Chloro-5-methylbenzamide, a comprehensive risk assessment is paramount. The following PPE is mandatory to mitigate the risks of exposure. The rationale for each piece of equipment is rooted in preventing the primary routes of exposure identified in our presumptive hazard analysis.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[5][6][7] | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][7][8] | Prevents skin contact, which can lead to irritation. Glove integrity should be inspected before each use. |
| Body Protection | A lab coat, buttoned to its full length.[5][6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[5][9][10] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles that may cause respiratory irritation. |
This multi-layered approach to PPE ensures that all potential exposure routes are adequately addressed, forming a self-validating system of personal safety.
Spill Management: A Calm and Calculated Response
In the event of a spill, a pre-planned and methodical response is crucial to prevent the spread of contamination and minimize exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent airborne dust. For liquid solutions, create a dike around the spill with absorbent material.
-
Neutralize (if applicable and safe): For small spills, a gentle neutralization with a weak base (e.g., sodium bicarbonate solution) can be considered, as benzamides can undergo hydrolysis. However, this should only be attempted by personnel experienced with the reaction, as it can generate heat.
-
Collect the Waste: Carefully scoop the absorbed or neutralized material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
The Core Directive: Proper Disposal Procedures
The disposal of 2-Chloro-5-methylbenzamide must adhere to all local, state, and federal regulations. As a chlorinated organic compound, it is classified as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix 2-Chloro-5-methylbenzamide waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with chlorinated organic compounds. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-5-methylbenzamide," and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: The primary and recommended method for the final disposal of chlorinated aromatic compounds is incineration at a licensed hazardous waste facility.[11] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.
Chemical Incompatibilities: Preventing Hazardous Reactions
Understanding and respecting chemical incompatibilities is a critical aspect of safe storage and disposal. Based on the chemical structure of 2-Chloro-5-methylbenzamide, it should be stored and disposed of separately from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5]
-
Strong Acids and Bases: Can promote hydrolysis of the amide group, potentially generating heat and fumes.[9]
-
Reactive Metals: Such as powdered aluminum or magnesium, can react with chlorinated hydrocarbons.[12][13]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 2-Chloro-5-methylbenzamide is a non-negotiable aspect of responsible chemical research. By understanding the presumptive hazards, adhering to stringent PPE protocols, having a clear plan for spill management, and following the correct disposal pathway, we uphold our commitment to a safe and sustainable laboratory environment. This guide serves as a foundational document, and it is imperative that all laboratory personnel are trained on these procedures and that they are integrated into your institution's chemical hygiene plan.
References
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U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved from [Link]
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New York State Department of Health. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
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AERU. (n.d.). 2-chloro-5-methoxybenzenesulfonamide (Ref: IN-F4106). Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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European Chlorinated Solvents Association. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
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Safely.io. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
